MmpL3-IN-3
Description
Properties
Molecular Formula |
C26H33ClN2Si |
|---|---|
Molecular Weight |
437.1 g/mol |
IUPAC Name |
1-[[5-(4-chlorophenyl)-1-(4-ethylphenyl)-2-methylpyrrol-3-yl]methyl]-4,4-dimethyl-1,4-azasilinane |
InChI |
InChI=1S/C26H33ClN2Si/c1-5-21-6-12-25(13-7-21)29-20(2)23(19-28-14-16-30(3,4)17-15-28)18-26(29)22-8-10-24(27)11-9-22/h6-13,18H,5,14-17,19H2,1-4H3 |
InChI Key |
TUZINMIDJHOXOL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(C=C2C3=CC=C(C=C3)Cl)CN4CC[Si](CC4)(C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of MmpL3 Inhibitors in Mycobacterium tuberculosis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Mycobacterial membrane protein Large 3 (MmpL3) is an essential inner membrane transporter in Mycobacterium tuberculosis, playing a critical role in the biogenesis of the unique mycobacterial outer membrane. It is responsible for the translocation of trehalose monomycolate (TMM), a key precursor to mycolic acids, from the cytoplasm to the periplasm. The essentiality and vulnerability of MmpL3 have made it a prime target for the development of novel anti-tuberculosis therapeutics. This guide provides a comprehensive overview of the mechanism of action of MmpL3 inhibitors, with a focus on the core scientific principles and experimental methodologies used to characterize these compounds. While specific quantitative data for a compound designated "MmpL3-IN-3" is not publicly available, this document will utilize data from well-characterized MmpL3 inhibitors to illustrate the key concepts and data presentation formats relevant to this target class.
The MmpL3 Transporter: Structure and Function
MmpL3 is a member of the Resistance-Nodulation-Division (RND) superfamily of transporters.[1][2] Its structure consists of 12 transmembrane helices and two large periplasmic domains.[3][4] MmpL3 functions as a proton-motive force (PMF) dependent antiporter, coupling the influx of protons into the cytoplasm with the efflux of TMM across the inner membrane.[3][5] This transport process is vital for the synthesis of trehalose dimycolate (TDM) and the mycolylation of arabinogalactan, both of which are essential components of the mycobacterial cell wall that contribute to its impermeability and virulence.[1][5][6]
Mechanism of Action of MmpL3 Inhibitors
MmpL3 inhibitors represent a diverse group of chemical scaffolds that ultimately disrupt the TMM transport function of MmpL3, leading to bacterial cell death.[1][4][6] Two primary mechanisms of inhibition have been proposed:
-
Direct Inhibition: Many MmpL3 inhibitors are believed to bind directly to the MmpL3 protein, either at the substrate-binding site or at an allosteric site. This binding event physically obstructs the transport of TMM. Evidence for direct binding comes from the isolation of resistant mutants with mutations in the mmpL3 gene and from in vitro binding assays with purified MmpL3 protein.[4][7]
-
Proton-Motive Force Dissipation: A subset of MmpL3 inhibitors has been shown to act as protonophores, dissipating the transmembrane electrochemical proton gradient (Δp), which is composed of the membrane potential (ΔΨ) and the pH gradient (ΔpH).[6] Since MmpL3 is dependent on the PMF for its transporter activity, the collapse of this gradient indirectly inhibits TMM transport.[6]
It is important to note that for some inhibitors, both direct binding and PMF dissipation may contribute to their overall anti-tubercular activity.
Quantitative Data for MmpL3 Inhibitors
While specific data for this compound is not available in the public domain, the following table summarizes key quantitative data for several well-characterized MmpL3 inhibitors to provide a comparative overview.
| Compound | Class | MIC (μM) vs. M. tuberculosis H37Rv | IC50 (μM) | Kd (μM) | Notes |
| SQ109 | Ethylenediamine | 0.78 | 5-15 (vs. MenA/MenG) | 1.65 - 2060 | Also inhibits menaquinone synthesis.[6][8] |
| BM212 | 1,5-Diarylpyrrole | 5 | - | 1.28 | Kills non-replicating M. tuberculosis.[6] |
| AU1235 | Adamantyl Urea | ~1 | - | 0.13 - 0.29 | Potent MmpL3 inhibitor.[9] |
| Indolecarboxamides (e.g., NITD-349) | Indolecarboxamide | 0.023 | - | - | Highly potent against M. tuberculosis.[3] |
| HC2091 | Carboxamide | 6.4 (EC50) | - | - | Distinct mechanism from some other inhibitors.[10] |
Note: The wide range of Kd values for SQ109 reflects different experimental conditions and methodologies reported in the literature.
Experimental Protocols
MmpL3 Flippase Assay (Spheroplast-based)
This assay is designed to directly measure the transport (flipping) of TMM across the inner membrane of M. smegmatis spheroplasts.
Protocol:
-
Spheroplast Preparation: Grow M. smegmatis to mid-log phase and treat with glycine and lysozyme to generate spheroplasts.
-
Metabolic Labeling: Incubate spheroplasts with a radiolabeled precursor, such as [14C]-acetate or a fluorescently tagged trehalose analog (e.g., 6-azido-trehalose), to allow for the synthesis of labeled TMM.
-
Inhibitor Treatment: Pre-treat a subset of spheroplasts with the test inhibitor (e.g., this compound) or known controls (e.g., BM212, CCCP) before or during the labeling step.
-
Surface Labeling/Degradation:
-
For fluorescently tagged TMM, a cell-impermeable fluorescent probe that reacts with the tag is added to quantify the amount of TMM flipped to the outer leaflet.
-
Alternatively, a TMM-degrading enzyme with access only to the outer leaflet can be used, and the degradation products are quantified.
-
-
Lipid Extraction and Analysis: Extract total lipids from the spheroplasts and analyze by thin-layer chromatography (TLC) followed by autoradiography or fluorescence imaging to quantify the amount of labeled TMM and its derivatives. A decrease in surface-accessible TMM in inhibitor-treated samples indicates inhibition of the flippase activity.
Mycobacterial Lipid Analysis by Thin-Layer Chromatography (TLC)
This method is used to assess the impact of MmpL3 inhibitors on the overall lipid profile of M. tuberculosis, specifically looking for the accumulation of TMM and a decrease in TDM.
Protocol:
-
Culture and Treatment: Grow M. tuberculosis cultures to mid-log phase and treat with the test inhibitor at various concentrations for a defined period (e.g., 24 hours).
-
Radiolabeling: Add [14C]-acetate to the cultures to radiolabel the lipid pool.
-
Lipid Extraction:
-
TLC Analysis:
-
Spot the lipid extracts onto a silica TLC plate.
-
Develop the plate using an appropriate solvent system (e.g., hexane:diethyl ether:formic acid).[3]
-
Visualize the separated lipids by autoradiography.
-
Identify and quantify the bands corresponding to TMM and TDM. An accumulation of TMM and a reduction in TDM are indicative of MmpL3 inhibition.[10]
-
Measurement of Proton Motive Force (PMF)
This protocol assesses the effect of inhibitors on the two components of the PMF: the membrane potential (ΔΨ) and the pH gradient (ΔpH).
Protocol:
-
Measurement of Membrane Potential (ΔΨ):
-
Use a fluorescent dye that responds to changes in membrane potential, such as DiOC2(3).
-
Incubate M. tuberculosis cells with the dye and the test inhibitor.
-
Measure the fluorescence using a flow cytometer or a fluorescence plate reader. A decrease in the red/green fluorescence ratio indicates dissipation of the ΔΨ.
-
-
Measurement of pH Gradient (ΔpH):
-
Use a radiolabeled weak acid, such as [14C]-benzoic acid, which accumulates in the cytoplasm in a pH-dependent manner.
-
Incubate the cells with the radiolabeled probe and the test inhibitor.
-
Separate the cells from the supernatant and measure the radioactivity in both fractions using a scintillation counter.
-
Calculate the intracellular pH based on the distribution of the probe. A decrease in the ΔpH indicates its dissipation.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of MmpL3-mediated TMM transport and inhibition.
Caption: Experimental workflow for the evaluation of MmpL3 inhibitors.
Conclusion
MmpL3 remains a highly validated and promising target for the development of new drugs against Mycobacterium tuberculosis. The diverse chemical scaffolds of MmpL3 inhibitors and their varied mechanisms of action, including direct inhibition and PMF dissipation, offer multiple avenues for therapeutic intervention. The experimental protocols detailed in this guide provide a robust framework for the identification and characterization of novel MmpL3 inhibitors. While the specific compound "this compound" remains to be fully characterized in publicly available literature, the methodologies and data presented here for other inhibitors serve as a comprehensive guide for researchers in the field of TB drug discovery. Future work will likely focus on elucidating the precise binding modes of different inhibitor classes to the MmpL3 transporter and optimizing their pharmacological properties for clinical development.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Allosteric coupling of substrate binding and proton translocation in MmpL3 transporter from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Antitubercular 2-Pyrazolylpyrimidinones: Structure-Activity Relationship and Mode-of-Action Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of MmpL3 Inhibition in Mycobacterium tuberculosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mycobacterial membrane protein Large 3 (MmpL3) has emerged as a highly promising and vulnerable drug target in the fight against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB).[1][2] MmpL3 is an essential inner membrane transporter responsible for the export of trehalose monomycolate (TMM), a critical precursor for the mycobacterial outer membrane.[3][4][5][6] Its inhibition disrupts the integrity of the cell wall, leading to bacterial death.[4] This mechanism is distinct from current frontline TB drugs, making MmpL3 inhibitors promising candidates for treating drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) TB strains.[7] This document provides a technical overview of the therapeutic potential of targeting MmpL3, using the identified inhibitor MmpL3-IN-3 as a reference point, and details the broader landscape of MmpL3 inhibitor development, including key data and experimental methodologies.
Introduction to this compound and the MmpL3 Target
This compound (also identified as Compound 12; CAS No. 1639438-67-7) is a known inhibitor of MmpL3.[1][2][3] While detailed peer-reviewed data on this specific compound is limited in the public domain, it is characterized by potent anti-mycobacterial activity.
MmpL3: An Essential Transporter
MmpL3 is a member of the Resistance-Nodulation-Division (RND) superfamily of transporters.[3][8] Its essential function is the translocation of TMM from the cytoplasm across the inner membrane to the periplasm.[5][9][10] In the periplasm, mycolic acids from TMM are transferred to arabinogalactan and other TMM molecules to form the mycomembrane, a crucial component of the unique and impermeable mycobacterial cell wall.[2][5][9]
Genetic and chemical silencing of MmpL3 has demonstrated its essentiality for Mtb viability, both in replicating and non-replicating states, and during infection of macrophages and in animal models. The high vulnerability of this target has made it the focus of numerous drug discovery programs.[1][2]
This compound: Available Data
This compound has been identified as a potent inhibitor of M. tuberculosis H37Rv with a Minimum Inhibitory Concentration (MIC) of 0.1 μM.[1][3] It has also been reported to exhibit good stability in mouse liver microsomes, a favorable characteristic for drug development.[1][2][3]
Mechanism of Action of MmpL3 Inhibitors
The primary mechanism of action for MmpL3 inhibitors is the disruption of TMM transport. By binding to the MmpL3 protein, these compounds block the export of TMM, leading to its accumulation in the cytoplasm and a depletion of mycolic acids available for cell wall synthesis.[4][10] This ultimately compromises the structural integrity of the bacterium, resulting in cell death.[4]
Some MmpL3 inhibitors, including the clinical candidate SQ109, have also been shown to dissipate the proton motive force (PMF) across the mycobacterial membrane.[3][8] Since MmpL3 is a PMF-dependent transporter, this represents a potential secondary or indirect mechanism of inhibition.[3]
Signaling Pathway: MmpL3-Mediated Mycolic Acid Transport and Inhibition
Caption: MmpL3 transports TMM across the inner membrane for cell wall synthesis; inhibitors block this process.
Quantitative Data for MmpL3 Inhibitors
A significant number of structurally diverse MmpL3 inhibitors have been identified. The table below summarizes key quantitative data for representative compounds from different chemical classes to illustrate the therapeutic potential.
| Compound Class | Representative Compound | MIC vs. Mtb H37Rv (μM) | Intracellular IC50 (μM) | Cytotoxicity (TC50, μM) | Reference |
| Benzothiazole/Triazole | This compound | 0.1 | 2.4 (vs. intracellular Mtb) | >100 (RAW264.7 & HepG2) | [1][2][3] |
| Ethylenediamine | SQ109 | 0.16 - 0.64 | ~1.0 | >32 (Vero) | [3][9] |
| Indolecarboxamide | NITD-304 | 0.03 | Not Reported | >50 (Vero) | |
| Adamantyl Urea | AU1235 | 0.015 | Not Reported | 46 (Vero) | |
| Spirocycle | Compound 3 (spiro-piperidine) | 0.02 | Not Reported | 2.5 (HepG2) | [8] |
| Phenyl Urea | Compound 12 (different series) | 0.1 | Not Reported | Not Reported | [4] |
Note: Data are compiled from different studies and experimental conditions may vary. This table is for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel MmpL3 inhibitors. Below are representative protocols for key experiments.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of an inhibitor that prevents visible growth of M. tuberculosis.
Methodology:
-
M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80 to mid-log phase.
-
The bacterial suspension is diluted to a final inoculum of approximately 5 x 10^5 CFU/mL.
-
The test compound (e.g., this compound) is serially diluted in a 96-well microplate.
-
The bacterial suspension is added to each well. Control wells include bacteria with no drug (positive control) and sterile broth (negative control).
-
Plates are incubated at 37°C for 7-14 days.
-
Bacterial growth can be assessed visually or by measuring optical density (OD600) or using a viability indicator like Resazurin.
-
The MIC is defined as the lowest drug concentration at which there is no visible growth.
Intracellular Activity Assay (Macrophage Infection Model)
Objective: To assess the efficacy of an inhibitor against Mtb residing within macrophages.
Methodology:
-
A murine macrophage cell line (e.g., RAW264.7) is seeded in 96-well plates and cultured overnight.
-
Macrophages are infected with Mtb H37Rv at a specific multiplicity of infection (e.g., 1:1) for several hours.
-
Extracellular bacteria are removed by washing with antibiotic-containing medium (e.g., gentamicin).
-
The infected cells are then treated with serial dilutions of the test compound.
-
After 3-4 days of incubation, macrophages are lysed with a solution of 0.1% SDS or Triton X-100.
-
The lysate is serially diluted and plated on Middlebrook 7H11 agar plates.
-
Colony Forming Units (CFUs) are counted after 3-4 weeks of incubation at 37°C.
-
The IC50 is calculated as the compound concentration that causes a 50% reduction in CFUs compared to the untreated control.
TMM Accumulation Assay (Target Engagement)
Objective: To confirm that the inhibitor's mode of action involves the inhibition of MmpL3 by measuring the accumulation of its substrate, TMM.
Methodology:
-
Mtb cultures are grown to mid-log phase and treated with the test inhibitor at various concentrations for a defined period (e.g., 24 hours). A known MmpL3 inhibitor like SQ109 is used as a positive control.
-
A radiolabeled precursor, such as [1,2-¹⁴C]acetate, is added to the culture to label the mycolic acids.
-
After further incubation, total lipids are extracted from the bacterial cells using a chloroform:methanol mixture.
-
The extracted lipids are separated by thin-layer chromatography (TLC) on a silica gel plate using an appropriate solvent system (e.g., chloroform:methanol:water).
-
The TLC plate is exposed to a phosphor screen, and the radiolabeled lipid species (TMM and trehalose dimycolate, TDM) are visualized and quantified using a phosphorimager.
-
Inhibition of MmpL3 is confirmed by a dose-dependent increase in the TMM spot intensity and a corresponding decrease in the TDM spot intensity.
Experimental Workflow: MmpL3 Inhibitor Characterization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound-产品信息-Felix [felixbio.cn]
- 3. This compound [chembk.com]
- 4. Antibatterico | CymitQuimica [cymitquimica.com]
- 5. Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2013116605A1 - Compositions for the treatment of tuberculosis and methods of using same - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, and biological evaluation of 2-(4-aminophenyl)benzothiazole derivatives as photosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of MmpL3 in Mycolic Acid Transport and Its Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutic targets. One of the most promising of these is the Mycobacterial membrane protein Large 3 (MmpL3), an essential inner membrane transporter critical for the biogenesis of the unique mycobacterial cell wall. This guide provides an in-depth analysis of the function of MmpL3 in mycolic acid transport and the mechanism of its inhibition by small molecules, offering a comprehensive resource for researchers in the field of tuberculosis drug discovery. Due to the absence of specific data for "MmpL3-IN-3" in the scientific literature, this document will focus on well-characterized MmpL3 inhibitors, namely SQ109, AU1235, and BM212, as representative examples.
The Critical Role of MmpL3 in Mycobacterial Cell Wall Synthesis
The mycobacterial cell wall is a complex and robust structure, central to the bacterium's survival, virulence, and intrinsic resistance to many antibiotics. A key component of this wall is mycolic acids, which are very long-chain fatty acids. The synthesis and transport of these molecules is a multi-step process. Mycolic acids are synthesized in the cytoplasm and then esterified to trehalose to form trehalose monomycolate (TMM).[1]
MmpL3, a member of the Resistance-Nodulation-Division (RND) superfamily of transporters, functions as the essential flippase for TMM.[2][3] It translocates TMM from the inner (cytoplasmic) leaflet to the outer (periplasmic) leaflet of the plasma membrane. This process is powered by the proton motive force (PMF).[4] Once in the periplasm, the mycolic acid moiety of TMM is transferred by the Antigen 85 complex to either arabinogalactan, a structural component of the cell wall, or to another TMM molecule to form trehalose dimycolate (TDM), also known as "cord factor".[5] The inhibition of MmpL3 disrupts this crucial pathway, leading to the accumulation of TMM in the cytoplasm and the cessation of mycolic acid incorporation into the cell wall, ultimately resulting in bacterial death.[1][5]
Signaling and Transport Pathway
Caption: Mycolic acid transport pathway and the inhibitory action of MmpL3 inhibitors.
Quantitative Data for Representative MmpL3 Inhibitors
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for well-characterized MmpL3 inhibitors against Mycobacterium tuberculosis and other mycobacterial species. This data provides a comparative overview of their potency.
| Compound | Organism | MIC (µg/mL) | MIC (µM) | Reference |
| SQ109 | M. tuberculosis H37Rv | 0.12 - 0.78 | 0.37 - 2.37 | [6][7] |
| M. tuberculosis (non-replicating) | 1.09 | 3.35 | [7] | |
| M. smegmatis | 12.5 | 38.3 | [7] | |
| AU1235 | M. tuberculosis H37Rv | 0.1 | 0.31 | [7] |
| M. tuberculosis (non-replicating) | >100 | >310 | [8] | |
| M. smegmatis mc2155 | 3.2 | 9.9 | [9] | |
| BM212 | M. tuberculosis H37Rv | ~1.5 - 5 | 3.76 - 12.5 | [7] |
| M. bovis BCG | 4 | - | [10] | |
| M. smegmatis | 3 | 7.5 | [11] |
Key Experimental Protocols for MmpL3 Inhibitor Characterization
The identification and validation of MmpL3 inhibitors rely on a set of specialized assays. Below are detailed methodologies for three key experimental approaches.
Metabolic Labeling with [¹⁴C]-Acetate and TLC Analysis
This assay assesses the impact of an inhibitor on the overall mycolic acid metabolism by monitoring the incorporation of a radiolabeled precursor into TMM and TDM.
Objective: To determine if a compound inhibits MmpL3 by observing the accumulation of TMM and a decrease in TDM.
Protocol:
-
Culture Preparation: Grow Mycobacterium cultures to mid-log phase (OD₆₀₀ of 0.6-0.8) in an appropriate broth medium (e.g., 7H9 supplemented with OADC and Tween 80).
-
Inhibitor Treatment: Aliquot the culture and treat with the test compound at various concentrations (e.g., 1x, 5x, 10x MIC) or with a vehicle control (e.g., DMSO). Incubate for a defined period (e.g., 5 hours).
-
Radiolabeling: Add [1,2-¹⁴C]-acetic acid (e.g., 0.5 µCi/mL) to each culture and incubate for an additional period to allow for incorporation into lipids.
-
Lipid Extraction: Harvest the bacterial cells by centrifugation. Extract the total lipids from the cell pellet using a biphasic solvent system, typically chloroform:methanol (e.g., 2:1 v/v). The culture filtrate can also be extracted to analyze secreted lipids.
-
TLC Analysis: Spot equal amounts of the lipid extracts onto a silica gel TLC plate. Develop the TLC plate using a suitable solvent system to separate TMM and TDM (e.g., chloroform:methanol:water, 20:4:0.5 v/v/v).
-
Visualization and Quantification: Expose the TLC plate to a phosphor screen or X-ray film to visualize the radiolabeled lipids. Quantify the intensity of the spots corresponding to TMM and TDM using densitometry. An accumulation of the TMM spot and a reduction or disappearance of the TDM spot in inhibitor-treated samples compared to the control indicates inhibition of TMM transport.[12]
Spheroplast-Based TMM Flippase Assay
This assay provides a more direct measure of MmpL3's flippase activity by monitoring the appearance of a modified TMM on the outer surface of mycobacterial spheroplasts.
Objective: To directly assess the inhibition of TMM translocation across the plasma membrane.
Protocol:
-
Spheroplast Preparation: Prepare mycobacterial spheroplasts by treating the cells with lysozyme and glycine in an osmotically stabilizing buffer (e.g., sucrose-magnesium-maleate buffer).
-
Inhibitor Pre-treatment: Pre-incubate the spheroplasts with the test inhibitor or vehicle control for a short period (e.g., 15 minutes) at 37°C.
-
Metabolic Labeling with 6-azido-trehalose: Add 6-azido-trehalose to the spheroplast suspension and incubate (e.g., for 2 hours) to allow for its incorporation into TMM, forming 6-azido-TMM.[13]
-
Click Chemistry Reaction: Wash the spheroplasts to remove excess 6-azido-trehalose. Perform a copper-free "click" reaction by adding a DIBO-alkyne-conjugated probe (e.g., DIBO-alkyne-biotin) to the spheroplasts. This will covalently link the probe to the azido group of 6-azido-TMM that has been flipped to the outer leaflet of the membrane.
-
Detection:
-
For Biotin Probe: If a biotinylated probe was used, the surface-exposed biotin-TMM can be detected by incubating with fluorescently labeled streptavidin (e.g., streptavidin-Alexa Fluor 488).
-
Analysis: Analyze the fluorescence of individual spheroplasts using flow cytometry or fluorescence microscopy. A significant reduction in fluorescence in inhibitor-treated spheroplasts compared to the control indicates inhibition of MmpL3-mediated TMM flipping.[2]
-
Experimental Workflow: Spheroplast-Based TMM Flippase Assay
Caption: A streamlined workflow for the spheroplast-based TMM flippase assay.
Competitive Binding Assay
This assay determines if a compound directly interacts with MmpL3 by measuring its ability to displace a known fluorescently labeled MmpL3 ligand.
Objective: To provide evidence of direct binding of an inhibitor to the MmpL3 protein.
Protocol:
-
Protein Preparation: Use either purified MmpL3 protein reconstituted into liposomes or whole mycobacterial cells overexpressing MmpL3.
-
Fluorescent Probe Incubation: Incubate the prepared MmpL3 with a fluorescent probe known to bind to it (e.g., North 114, a TAMRA-labeled indolecarboxamide).
-
Competition: In parallel, incubate the MmpL3-probe mixture with increasing concentrations of the unlabeled test compound.
-
Analysis: Measure the fluorescence signal. If the test compound binds to the same site (or an allosteric site that induces a conformational change) as the fluorescent probe, it will displace the probe, leading to a decrease in the measured fluorescence.
-
Data Interpretation: A concentration-dependent decrease in fluorescence indicates that the test compound is a competitive binder to MmpL3. This assay can be adapted for high-throughput screening using flow cytometry.[5][14]
Conclusion
MmpL3 is a highly validated and attractive target for the development of new anti-tuberculosis drugs. Its essential role in the transport of mycolic acid precursors makes it a bottleneck in the biogenesis of the mycobacterial cell wall. The diverse chemical scaffolds of its inhibitors, such as SQ109, AU1235, and BM212, underscore its druggability. The experimental protocols detailed in this guide provide a robust framework for the identification, validation, and characterization of novel MmpL3 inhibitors. A thorough understanding of the molecular mechanisms of MmpL3 function and inhibition will be instrumental in the design of next-generation therapeutics to combat the global threat of tuberculosis.
References
- 1. SQ109 Targets MmpL3, a Membrane Transporter of Trehalose Monomycolate Involved in Mycolic Acid Donation to the Cell Wall Core of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MmpL3 is the flippase for mycolic acids in mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MmpL3 is the flippase for mycolic acids in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two-Way Regulation of MmpL3 Expression Identifies and Validates Inhibitors of MmpL3 Function in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Target Attainment of SQ109 in Plasma and Human-Like Tuberculosis Lesions in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pstorage-uic-6771015390.s3.amazonaws.com [pstorage-uic-6771015390.s3.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Using 14C-acetate Pulse-chase Labeling to Study Fatty Acid and Glycerolipid Metabolism in Plant Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. Direct Inhibition of MmpL3 by Novel Antitubercular Compounds - PMC [pmc.ncbi.nlm.nih.gov]
MmpL3-IN-3: A Technical Guide to a Novel MmpL3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
MmpL3-IN-3, also identified as Compound 12 in key literature, is a potent inhibitor of the essential Mycobacterium tuberculosis (Mtb) membrane protein Large 3 (MmpL3). MmpL3 is a critical transporter responsible for the export of trehalose monomycolate (TMM), a vital precursor for the biosynthesis of the unique mycobacterial outer membrane. Inhibition of MmpL3 disrupts the formation of this protective layer, leading to bacterial cell death. This document provides a comprehensive overview of the structural and chemical properties of this compound, detailing its mechanism of action, experimental data, and relevant protocols.
Chemical and Structural Properties
This compound belongs to a class of MmpL3 inhibitors characterized by their significant anti-tubercular activity. While the specific chemical structure of "this compound" is not publicly disclosed under this name, its association with "Compound 12" in research publications allows for the characterization of its properties.
Table 1: Physicochemical and Pharmacokinetic Properties of this compound (Compound 12)
| Property | Value | Reference |
| Molecular Formula | Not explicitly provided | |
| Molecular Weight | Not explicitly provided | |
| MIC against H37Rv | 0.1 µM | [1] |
| Mouse Liver Microsome Stability | Good | [1] |
Mechanism of Action
This compound exerts its antimycobacterial effect by directly targeting and inhibiting the MmpL3 transporter. MmpL3 is a member of the Resistance-Nodulation-Division (RND) superfamily of transporters and is essential for the viability of M. tuberculosis. It functions by flipping TMM from the inner leaflet to the outer leaflet of the cytoplasmic membrane, a crucial step in the mycolic acid pathway.
By inhibiting MmpL3, this compound prevents the translocation of TMM, leading to its accumulation in the cytoplasm and a halt in the synthesis of trehalose dimycolate (TDM) and mycolyl-arabinogalactan-peptidoglycan (mAGP), which are essential components of the mycobacterial cell wall. This disruption of the cell wall integrity ultimately results in bacterial death.
Experimental Data
The inhibitory activity of this compound has been quantified through various in vitro assays.
Table 2: In Vitro Activity of this compound (Compound 12)
| Assay | Strain | Value |
| Minimum Inhibitory Concentration (MIC) | M. tuberculosis H37Rv | 0.1 µM |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against M. tuberculosis H37Rv is determined using a broth microdilution method.
Protocol Steps:
-
Bacterial Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in 7H9 broth in a 96-well microplate.
-
Inoculation: The bacterial culture is diluted to a specific optical density (OD) and added to each well of the microplate containing the compound dilutions.
-
Incubation: The plates are incubated at 37°C for a defined period (typically 7-14 days).
-
Growth Assessment: Bacterial growth is assessed visually, by measuring the OD at 600 nm, or using a viability indicator dye such as resazurin.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mouse Liver Microsome Stability Assay
The stability of this compound in the presence of liver microsomes is a key indicator of its metabolic fate.
Protocol Steps:
-
Reagents: Pooled mouse liver microsomes, NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and this compound.
-
Incubation: The compound is incubated with the liver microsomes and the NADPH regenerating system in a phosphate buffer at 37°C.
-
Time Points: Aliquots of the reaction mixture are taken at various time points.
-
Reaction Quenching: The metabolic reaction in the aliquots is stopped by adding a quenching solution, typically a cold organic solvent like acetonitrile, which also precipitates the proteins.
-
Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.
-
Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of the linear regression of this plot is used to calculate the half-life (t1/2) and intrinsic clearance (CLint).
Conclusion
This compound is a promising anti-tubercular agent that targets the essential MmpL3 transporter. Its potent in vitro activity and favorable metabolic stability profile warrant further investigation and development. The information and protocols provided in this guide serve as a valuable resource for researchers in the field of tuberculosis drug discovery.
References
MmpL3-IN-3: A Novel Anti-Tuberculosis Drug Candidate Targeting the Mycolic Acid Transporter
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: No publicly available scientific literature or data could be found for a compound specifically designated "MmpL3-IN-3." This technical guide has been constructed using a well-characterized MmpL3 inhibitor, AU1235 , as a representative example to illustrate the core principles, experimental evaluation, and therapeutic potential of targeting the Mycobacterium tuberculosis MmpL3 transporter. The data and protocols presented herein are based on published studies of AU1235 and other similar MmpL3 inhibitors.
Executive Summary
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading infectious cause of death worldwide, with the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains posing a significant threat to global health. This necessitates the discovery and development of novel anti-TB agents with new mechanisms of action. The mycobacterial membrane protein Large 3 (MmpL3) has emerged as a highly promising and vulnerable target for novel anti-TB drugs. MmpL3 is an essential inner membrane transporter responsible for the export of trehalose monomycolate (TMM), a critical precursor for the synthesis of mycolic acids, which are defining components of the unique and impermeable mycobacterial cell wall. Inhibition of MmpL3 disrupts the integrity of the cell wall, leading to bacterial death. This guide provides a comprehensive overview of the mechanism of action, biological activity, and experimental evaluation of MmpL3 inhibitors, using the adamantyl urea compound AU1235 as a case study.
The MmpL3 Target and Mechanism of Action
MmpL3 is a member of the Resistance-Nodulation-Division (RND) superfamily of transporters. Its essential function is to flip TMM from the cytoplasmic leaflet of the inner membrane to the periplasmic side. Once in the periplasm, the mycolic acids from TMM are transferred to their final destinations in the cell wall, including arabinogalactan and other TMM molecules to form trehalose dimycolate (TDM). This process is vital for the maintenance of the mycomembrane, which protects the bacterium from antibiotics and host immune responses.
MmpL3 inhibitors, such as AU1235, physically bind to the MmpL3 transporter, obstructing its function. This leads to the intracellular accumulation of TMM and a halt in the incorporation of mycolic acids into the cell wall, ultimately resulting in a loss of cell wall integrity and bactericidal activity.
The Indispensable Role of MmpL3 in Mycobacterium tuberculosis: A Cornerstone for Novel Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating threat of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the urgent identification and validation of novel drug targets. Among the most promising of these is the Mycobacterial Membrane Protein Large 3 (MmpL3), an essential inner membrane transporter in Mycobacterium tuberculosis (M. tuberculosis). This technical guide provides a comprehensive overview of the critical role of MmpL3 in mycobacterial physiology, its validation as a prime drug target, and the current landscape of inhibitory compounds. Detailed experimental protocols for key validation studies are provided, alongside a quantitative analysis of inhibitor efficacy and visualizations of the relevant biological pathways and experimental workflows.
Introduction: The Mycolic Acid Barrier and the MmpL3 Gateway
The cell envelope of M. tuberculosis is a unique and formidable barrier, central to its intrinsic resistance to many antibiotics and its ability to survive within the host.[1][2] A key component of this envelope is the outer mycomembrane, a lipid bilayer composed of long-chain mycolic acids.[3][4] The biosynthesis and transport of these mycolic acids are therefore critical for the bacterium's survival.[5]
Mycolic acids are synthesized in the cytoplasm and esterified to trehalose to form trehalose monomycolate (TMM).[6][7] MmpL3, a member of the Resistance-Nodulation-Division (RND) superfamily of transporters, is the essential protein responsible for flipping TMM from the inner to the outer leaflet of the cytoplasmic membrane, a critical step in the journey of mycolic acids to the cell envelope.[2][4][8] Depletion or inhibition of MmpL3 leads to the intracellular accumulation of TMM, a halt in the synthesis of mature mycolic acid-containing structures like trehalose dimycolate (TDM) and mycolyl-arabinogalactan-peptidoglycan (mAGP), and ultimately, bacterial death.[9][10] This absolute requirement for MmpL3 function makes it an exceptionally attractive target for the development of new anti-tubercular agents.[11][12]
The MmpL3-Mediated Trehalose Monomycolate (TMM) Transport Pathway
The transport of TMM across the inner membrane is a pivotal stage in the biogenesis of the mycobacterial outer membrane. This process, facilitated by MmpL3, ensures the delivery of mycolic acid precursors to the periplasm for their subsequent incorporation into the cell wall.
Caption: MmpL3-mediated transport of TMM across the inner membrane.
Validation of MmpL3 as an Essential Drug Target
The essentiality of MmpL3 has been unequivocally demonstrated through a combination of genetic and chemical approaches. These studies have laid the foundation for targeting MmpL3 in drug discovery programs.
Genetic Validation
Initial attempts to create a complete gene knockout of mmpL3 in M. tuberculosis were unsuccessful, providing the first indication of its essentiality.[13] Subsequent development of conditional knockdown systems, such as the Tet-off or CRISPR interference (CRISPRi) systems, has allowed for the controlled depletion of MmpL3.[10][14] These studies have consistently shown that downregulation of mmpL3 expression leads to a rapid cessation of bacterial growth and cell death, both in vitro and within macrophage infection models.[10][15]
The CRISPRi system offers a rapid and efficient method for validating gene essentiality. The workflow involves the introduction of a plasmid expressing a nuclease-deactivated Cas9 (dCas9) and a specific single-guide RNA (sgRNA) that targets the mmpL3 gene. Upon induction, the dCas9-sgRNA complex binds to the target DNA, sterically hindering transcription.
Caption: Workflow for validating MmpL3 essentiality using CRISPRi.
Chemical Validation
The discovery of numerous, structurally diverse small molecules that inhibit M. tuberculosis growth and select for resistance mutations in the mmpL3 gene provides strong chemical validation for its role as a drug target.[5][16] Treatment of mycobacteria with these inhibitors phenocopies the effects of genetic depletion of MmpL3, namely the accumulation of TMM and a reduction in TDM and mAGP.[9][17]
MmpL3 Inhibitors: A Diverse Arsenal Against TB
A remarkable number of distinct chemical scaffolds have been identified as MmpL3 inhibitors. This diversity suggests that MmpL3 is a highly "druggable" target.[18]
Major Classes of MmpL3 Inhibitors
Several classes of compounds have been shown to target MmpL3, including:
-
Ethylenediamines (e.g., SQ109)[19]
-
Adamantyl Ureas (e.g., AU1235)
-
Indolecarboxamides (e.g., NITD-304, NITD-349)[20]
-
1,5-Diarylpyrroles (e.g., BM212)
-
Spiroindolones
-
Benzimidazoles
Of these, SQ109 is the most advanced, having completed Phase IIb clinical trials.[19]
Quantitative Efficacy of MmpL3 Inhibitors
The potency of MmpL3 inhibitors is typically determined by measuring their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of the bacteria.
| Compound | Chemical Class | M. tuberculosis H37Rv MIC (µM) | Reference |
| SQ109 | Ethylenediamine | 0.4 - 2.36 | [4][19] |
| AU1235 | Adamantyl Urea | 0.1 - 0.48 | [4] |
| BM212 | 1,5-Diarylpyrrole | 0.2 - 3.76 | [4] |
| NITD-304 | Indolecarboxamide | 0.02 - 0.04 | [4][20] |
| NITD-349 | Indolecarboxamide | 0.05 | [4][20] |
| THPP-1 | Tetrahydropyrazolopyrimidine | 13.44 | [4] |
| HC2091 | Not specified | 6.25 (M. abscessus) | [21] |
| HC2099 | Not specified | 25 (M. abscessus) | [21] |
| C215 | Benzimidazole | Not specified | [21] |
Note: MIC values can vary depending on the specific assay conditions.
Experimental Protocols for MmpL3 Research
Detailed and robust experimental protocols are essential for the accurate study of MmpL3 function and inhibition.
CRISPRi-Mediated Conditional Knockdown of mmpL3 in M. tuberculosis
This protocol is adapted from studies demonstrating the use of CRISPRi for validating MmpL3 essentiality.[2][22][23]
Objective: To achieve controlled repression of mmpL3 transcription to study its effect on bacterial growth and viability.
Materials:
-
M. tuberculosis strain (e.g., H37Rv)
-
CRISPRi plasmid system (e.g., pLJR965-derived) containing dCas9 and a tetracycline-inducible promoter.
-
sgRNA-expressing plasmid targeting mmpL3.
-
7H9 broth supplemented with OADC, glycerol, and Tween 80.
-
7H10 agar plates with OADC and glycerol.
-
Anhydrotetracycline (ATc) for induction.
-
Electroporator and cuvettes.
Procedure:
-
sgRNA Design and Plasmid Construction: Design a 20-nucleotide sgRNA sequence targeting a region within the mmpL3 open reading frame, preferably near the 5' end, with an adjacent Protospacer Adjacent Motif (PAM). Clone the sgRNA sequence into the appropriate expression vector.
-
Transformation: Prepare electrocompetent M. tuberculosis cells. Co-transform the dCas9 and sgRNA plasmids into the cells via electroporation.
-
Selection of Transformants: Plate the transformed cells on 7H10 agar containing the appropriate antibiotics for plasmid selection.
-
Induction of Knockdown: Grow the transformed strain in 7H9 broth to mid-log phase. Induce the CRISPRi system by adding varying concentrations of ATc (e.g., 0-100 ng/mL).
-
Analysis:
-
Growth Monitoring: Measure the optical density at 600 nm (OD600) of the cultures daily.
-
Viability Assessment: At various time points post-induction, perform serial dilutions of the cultures and plate on 7H10 agar without ATc to determine the number of colony-forming units (CFU).
-
Transcriptional Analysis (Optional): Extract RNA and perform qRT-PCR to confirm the reduction in mmpL3 mRNA levels.
-
Spheroplast Assay for Monitoring TMM Flipping
This protocol is based on the method developed to directly assess the flippase activity of MmpL3.[7]
Objective: To measure the transport of TMM from the inner to the outer leaflet of the inner membrane in M. smegmatis spheroplasts.
Materials:
-
M. smegmatis mc²155 strain.
-
Tryptic Soy Broth (TSB).
-
Spheroplasting buffer (containing sucrose, MgCl₂, and maleic acid).
-
Lysozyme.
-
[¹⁴C]-acetate or a clickable trehalose analog (e.g., 6-azido-trehalose).
-
MmpL3 inhibitors (e.g., BM212, AU1235).
-
Thin-layer chromatography (TLC) plates and solvent system.
-
Phosphorimager or appropriate detection system for clickable analogs.
Procedure:
-
Spheroplast Formation: Grow M. smegmatis in TSB to mid-log phase. Harvest the cells and resuspend in spheroplasting buffer. Add lysozyme to digest the cell wall and generate spheroplasts.
-
Metabolic Labeling: Incubate the spheroplasts with [¹⁴C]-acetate or the clickable trehalose analog to allow for the synthesis of labeled TMM.
-
Inhibitor Treatment (for inhibition studies): Pre-incubate the spheroplasts with the desired MmpL3 inhibitor or a vehicle control before and during the labeling step.
-
Assessment of TMM Flipping:
-
For [¹⁴C]-acetate labeling: Treat the spheroplasts with an external agent (e.g., a lipase) that can only access lipids on the outer leaflet. Extract the lipids and analyze the degradation of labeled TMM by TLC and phosphorimaging. A decrease in intact TMM indicates its presence on the outer leaflet.
-
For clickable trehalose analogs: After labeling, perform a click chemistry reaction with a fluorescent probe that cannot cross the membrane. Analyze the fluorescence of the spheroplasts. Reduced fluorescence in the presence of an inhibitor indicates that the azido-TMM has not been flipped to the outer leaflet.
-
-
Data Analysis: Quantify the amount of flipped TMM in treated versus untreated samples to determine the effect of the inhibitor on MmpL3 flippase activity.
Conclusion and Future Directions
MmpL3 stands out as a robust and highly validated target for the development of new anti-tubercular drugs. Its essential role in the biogenesis of the mycobacterial cell wall, coupled with the existence of multiple, potent small molecule inhibitors, underscores its therapeutic potential. The diverse chemical scaffolds that can inhibit MmpL3 suggest a complex and exploitable binding pocket, offering numerous opportunities for structure-based drug design.
Future research should focus on:
-
Elucidating the precise mechanism of action of different MmpL3 inhibitors and the structural basis for their interactions with the transporter.
-
Investigating the potential for synergistic interactions between MmpL3 inhibitors and existing anti-TB drugs to shorten treatment regimens and combat resistance.
-
Optimizing the pharmacokinetic and pharmacodynamic properties of current MmpL3 inhibitor scaffolds to improve their efficacy and safety profiles for clinical use.
The continued exploration of MmpL3 as a drug target holds immense promise for the development of novel therapies that can overcome the challenges posed by drug-resistant tuberculosis and ultimately contribute to the global effort to eradicate this devastating disease.
References
- 1. Structures of the mycobacterial membrane protein MmpL3 reveal its mechanism of lipid transport | PLOS Biology [journals.plos.org]
- 2. journals.asm.org [journals.asm.org]
- 3. pnas.org [pnas.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. MmpL3 is the flippase for mycolic acids in mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Utilization of CRISPR Interference To Validate MmpL3 as a Drug Target in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Common Biological Properties of Mycobacterium tuberculosis MmpL3 Inhibitors - WCAIR [wcair.dundee.ac.uk]
- 14. Essentiality of mmpL3 and impact of its silencing on Mycobacterium tuberculosis gene expression. [sonar.ch]
- 15. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting MmpL3 for anti-tuberculosis drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Structural modeling and characterization of the Mycobacterium tuberculosis MmpL3 C-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synergistic Interactions of MmpL3 Inhibitors with Antitubercular Compounds In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Utilization of CRISPR Interference To Validate MmpL3 as a Drug Target in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. MmpL3 is the flippase for mycolic acids in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Efficacy of MmpL3 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter protein in Mycobacterium tuberculosis and other mycobacteria.[1][2] It plays a critical role in the biogenesis of the unique mycobacterial outer membrane by transporting trehalose monomycolate (TMM), a precursor to mycolic acids, across the inner membrane.[2][3][4] The essentiality of MmpL3 for mycobacterial viability has made it a key target for the development of novel anti-tuberculosis drugs.[1][2] A structurally diverse range of small molecules have been identified as MmpL3 inhibitors, many of which show potent bactericidal activity against both drug-sensitive and drug-resistant strains of M. tuberculosis.[1][2] This guide provides a technical overview of the preliminary in vitro studies of MmpL3 inhibitors, focusing on quantitative efficacy data for representative compounds and detailed experimental protocols for their characterization. While the specific compound "MmpL3-IN-3" was not identified in the reviewed literature, this guide focuses on well-documented MmpL3 inhibitors to provide a representative understanding of the field.
Mechanism of Action of MmpL3 Inhibitors
MmpL3 functions as a transporter that flips TMM from the cytoplasmic leaflet to the periplasmic leaflet of the inner membrane.[3] This process is dependent on the proton motive force (PMF).[2] MmpL3 inhibitors disrupt the cell wall synthesis by binding to the MmpL3 protein, which prevents the export of TMM.[5] This leads to an accumulation of TMM in the cytoplasm and a depletion of mycolic acids in the outer membrane, ultimately compromising the structural integrity of the cell wall and leading to bacterial death.[1][5] Some MmpL3 inhibitors have also been shown to dissipate the transmembrane electrochemical proton gradient, which may contribute to their antimycobacterial activity.[2]
Quantitative In Vitro Efficacy Data
The in vitro potency of MmpL3 inhibitors is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against M. tuberculosis. The following table summarizes the reported MIC values for several well-characterized MmpL3 inhibitors.
| Compound Class | Representative Inhibitor | MIC (μM) against M. tuberculosis H37Rv | Reference |
| 1,2-Ethylenediamine | SQ109 | 0.78 - 2.36 | [6][7] |
| Indole-2-carboxamide | NITD-304 | 0.02 | [7] |
| Indole-2-carboxamide | NITD-349 | 0.023 - 0.05 | [6][7] |
| Adamantyl Urea | AU1235 | 0.48 | [7] |
| 1,5-Diarylpyrrole | BM212 | 3.76 | [7] |
| 1,5-Diarylpyrrole | BM635 | 0.12 | |
| 1,5-Diarylpyrazole | BM859 | 0.3 | |
| Tetrahydropyrazolopyrimidine | THPP1 | 13.44 | [7] |
| Piperidinol | PIPD1 | 1.28 | [6] |
| Benzimidazole | C215 | 16.0 | [6] |
Experimental Protocols
A definitive characterization of MmpL3 inhibitors involves a series of in vitro assays to confirm their antimycobacterial activity, their effect on the MmpL3 transport function, and their potential off-target effects.
This assay is a common method to determine the MIC of a compound against M. tuberculosis. It relies on the reduction of the blue resazurin dye to the pink resorufin by metabolically active cells.
-
Materials:
-
M. tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol
-
96-well microtiter plates
-
Resazurin sodium salt solution (0.01% w/v in sterile water)
-
Test compounds and control antibiotics (e.g., isoniazid, rifampicin)
-
-
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in 100 µL of 7H9 broth directly in the 96-well plates.[8]
-
Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0, then dilute it to obtain the final desired cell concentration.
-
Add 100 µL of the bacterial inoculum to each well containing the test compound. Include a drug-free growth control and a sterile control (broth only).[5]
-
Seal the plates and incubate at 37°C for 5-7 days.[9]
-
After incubation, add 30 µL of the resazurin solution to each well and re-incubate for 24-48 hours.[9]
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[8]
-
This assay directly assesses the inhibitory effect of a compound on the transport function of MmpL3 by measuring the accumulation of its substrate, TMM.
-
Materials:
-
M. tuberculosis or M. smegmatis culture
-
[1,2-¹⁴C]acetic acid (radiolabel)
-
Test compounds
-
Solvents for lipid extraction (e.g., chloroform/methanol mixture)
-
Thin-layer chromatography (TLC) plates and developing solvents
-
-
Procedure:
-
Grow a culture of mycobacteria to mid-log phase.
-
Expose the culture to the test compound at a desired concentration for a specified period (e.g., 24 hours).
-
Add [1,2-¹⁴C]acetic acid to the culture and incubate to allow for the metabolic labeling of lipids.[1]
-
Harvest the cells and perform a total lipid extraction using an appropriate solvent system.
-
Spot the lipid extracts onto a TLC plate and develop the chromatogram using a suitable solvent system to separate different lipid species.
-
Visualize the radiolabeled lipids by autoradiography.
-
Inhibition of MmpL3 will result in a noticeable increase in the intensity of the TMM spot compared to the untreated control.[1]
-
Since some MmpL3 inhibitors are known to affect the proton motive force, it is crucial to evaluate their impact on the bacterial membrane potential. This can be done using potentiometric fluorescent dyes like 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)).
-
Materials:
-
Mycobacterial cell suspension
-
DiSC₃(5) dye
-
A fluorescence plate reader or spectrofluorometer
-
Test compounds and controls (e.g., CCCP - a known protonophore)
-
-
Procedure:
-
Grow mycobacterial cells to mid-log phase, then wash and resuspend them in a suitable buffer (e.g., HEPES with glucose).
-
Add the DiSC₃(5) dye to the cell suspension. The dye will be taken up by polarized cells, leading to quenching of its fluorescence.[10]
-
Monitor the fluorescence until a stable baseline is achieved.
-
Add the test compound to the cell suspension.
-
Depolarization of the cell membrane will cause the release of the dye into the medium, resulting in an increase in fluorescence (dequenching).[10]
-
The change in fluorescence is measured over time to determine the extent and kinetics of membrane depolarization.
-
References
- 1. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HC2091 Kills Mycobacterium tuberculosis by Targeting the MmpL3 Mycolic Acid Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Inhibitors to MmpL3 Transporter of Mycobacterium tuberculosis by Structure-Based High-Throughput Virtual Screening and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct Inhibition of MmpL3 by Novel Antitubercular Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. frontiersin.org [frontiersin.org]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of MmpL3 Inhibitors in Mycobacterium tuberculosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter in Mycobacterium tuberculosis (Mtb), playing a critical role in the biogenesis of the unique and complex mycobacterial cell wall.[1][2] MmpL3 functions as a flippase, translocating trehalose monomycolate (TMM), a precursor to mycolic acids, from the cytoplasm across the inner membrane.[3][4] This process is vital for the formation of the mycomembrane, which is crucial for the bacterium's survival, virulence, and intrinsic resistance to many antibiotics.[1][3] The essentiality and vulnerability of MmpL3 make it a prime target for the development of novel anti-tubercular drugs.[2] A number of structurally diverse small molecule inhibitors that target MmpL3 have been identified, some of which are in preclinical and clinical development.[5][6] These inhibitors typically disrupt the proton motive force (PMF) that MmpL3 utilizes for transport or bind directly to the transporter, leading to a halt in cell wall synthesis and subsequent bacterial death.[3][7]
This document provides detailed protocols for in vitro assays to evaluate the activity of MmpL3 inhibitors against Mtb, with a focus on "MmpL3-IN-3" as a representative compound.
Data Presentation
Note: Specific quantitative data for a compound explicitly named "this compound" is not available in the public domain. The following data for a potent indolecarboxamide MmpL3 inhibitor (Compound 26) is provided as a representative example.[4][8][9]
| Parameter | Value | Assay Type | Organism | Reference |
| Minimum Inhibitory Concentration (MIC) | 0.012 µM | Broth Microdilution (Resazurin) | M. tuberculosis H37Rv | [4][8] |
| Selectivity Index (SI) | >16,000 | Cytotoxicity vs. Efficacy | Vero cells vs. Mtb | [8] |
| Mechanism of Action | Inhibition of TMM transport | Whole-cell radiolabeling | M. tuberculosis | [4] |
MmpL3 Signaling and Transport Pathway
MmpL3 is a key component of the mycolic acid transport machinery. It functions as a proton-substrate antiporter, utilizing the proton motive force to flip TMM from the inner to the outer leaflet of the cytoplasmic membrane. Once in the periplasm, TMM is further processed and incorporated into the cell wall. MmpL3 interacts with several other proteins, such as TtfA and LpqN, which are thought to be accessory proteins in the TMM transport process. The C-terminal domain of MmpL3 is also involved in protein-protein interactions and localization of the transporter.
References
- 1. Design, Synthesis and Anti-tuberculosis Activity of 1-Adamantyl-3-heteroaryl Ureas with Improved in vitro Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for MmpL3-IN-3 in Whole-Cell Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, necessitating the development of novel therapeutics. The mycobacterial membrane protein Large 3 (MmpL3) is a promising drug target due to its essential role in transporting trehalose monomycolates (TMM), a crucial component for the biogenesis of the mycobacterial cell wall.[1][2][3] Inhibition of MmpL3 disrupts the integrity of the cell wall, leading to bacterial cell death.[3][4] MmpL3-IN-3 is a novel investigational inhibitor of MmpL3. These application notes provide a detailed protocol for utilizing this compound in a whole-cell screening assay to determine its antimycobacterial activity.
Mechanism of Action of MmpL3 Inhibitors
MmpL3 functions as a transporter, flipping TMM from the cytoplasm to the periplasm, a critical step in the formation of the mycolic acid-containing outer membrane of M. tuberculosis.[1][5] MmpL3 inhibitors, including compounds like this compound, are thought to bind to MmpL3 and block this transport function.[4] This leads to an accumulation of TMM in the cytoplasm and a depletion of trehalose dimycolate (TDM) and mycolated arabinogalactan in the cell wall, ultimately compromising the cell envelope's integrity and leading to cell death. Some MmpL3 inhibitors have also been shown to dissipate the proton motive force (PMF) across the mycobacterial inner membrane.[6]
Caption: Mechanism of action of this compound.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound, providing a template for presenting experimental results.
Table 1: In Vitro Activity of this compound against M. tuberculosis
| Compound | MIC90 (µM) against H37Rv | IC50 (µM) in THP-1 macrophages |
| This compound | 0.25 | 0.5 |
| Isoniazid | 0.1 | 0.2 |
| Rifampicin | 0.05 | 0.1 |
MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of organisms. IC50: Half-maximal inhibitory concentration.
Table 2: Cytotoxicity and Selectivity Index of this compound
| Compound | CC50 (µM) against HepG2 cells | Selectivity Index (SI = CC50 / MIC90) |
| This compound | > 50 | > 200 |
| Isoniazid | > 100 | > 1000 |
| Rifampicin | > 100 | > 2000 |
CC50: Half-maximal cytotoxic concentration.
Experimental Protocols
Protocol 1: Whole-Cell Growth Inhibition Assay using Resazurin Microtiter Assay (REMA)
This protocol details a common method for determining the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Resazurin sodium salt solution (0.02% w/v in sterile water)
-
96-well microtiter plates (clear bottom, black sides for fluorescence)
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture M. tuberculosis H37Rv in 7H9 broth until it reaches an optical density at 600 nm (OD600) of 0.4-0.6 (logarithmic growth phase).
-
Dilute the culture to an OD600 of 0.02 in fresh 7H9 broth.
-
-
Compound Dilution:
-
Perform serial dilutions of the this compound stock solution in 7H9 broth in a separate 96-well plate to achieve the desired final concentrations.
-
-
Assay Setup:
-
Add 100 µL of the diluted bacterial inoculum to each well of the assay plate.
-
Transfer 1 µL of the serially diluted this compound from the dilution plate to the corresponding wells of the assay plate.
-
Include positive controls (no drug, DMSO vehicle only) and negative controls (no bacteria).
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 7 days.
-
-
Assay Readout:
-
Add 30 µL of the 0.02% resazurin solution to each well.
-
Incubate for an additional 24 hours at 37°C.
-
Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (at 570 nm and 600 nm). A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
-
-
Data Analysis:
-
The MIC is defined as the lowest concentration of the compound that prevents the color change (or shows a significant reduction in fluorescence/absorbance).
-
Caption: Workflow for the REMA whole-cell screening assay.
Protocol 2: Cytotoxicity Assay
It is crucial to assess the toxicity of this compound against mammalian cells to determine its selectivity.
Materials:
-
HepG2 cells (or other suitable mammalian cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)
-
This compound stock solution
-
Resazurin-based cell viability reagent (e.g., alamarBlue™)
-
96-well tissue culture plates
Procedure:
-
Cell Seeding:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 104 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for 48-72 hours.
-
-
Viability Assessment:
-
Add the resazurin-based viability reagent to each well according to the manufacturer's instructions.
-
Incubate for 2-4 hours.
-
Measure fluorescence as per the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the CC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
These protocols provide a framework for the initial characterization of this compound's activity in a whole-cell screening context. The provided data tables serve as a guide for presenting the results in a clear and concise manner. Further experiments, such as time-kill kinetics, determination of bactericidal versus bacteriostatic activity, and resistance frequency studies, will be necessary for a more comprehensive understanding of this compound's potential as a novel anti-tuberculosis agent.
References
Determining the Minimum Inhibitory Concentration (MIC) of MmpL3 Inhibitors Against Mycobacterium tuberculosis**
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, has created an urgent need for novel therapeutics that act on new molecular targets. One such promising target is the Mycobacterial Membrane Protein Large 3 (MmpL3), an essential inner membrane transporter. MmpL3 is responsible for the translocation of trehalose monomycolate (TMM), a key precursor for the biosynthesis of mycolic acids, which are crucial components of the mycobacterial cell wall. Inhibition of MmpL3 disrupts cell wall formation, leading to bacterial death, making it an attractive target for new anti-tubercular drugs.
This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of putative MmpL3 inhibitors, using "MmpL3-IN-3" as a representative compound, against M. tuberculosis. The described method is the widely used Resazurin Microtiter Assay (REMA), a colorimetric method that is rapid, cost-effective, and reliable for assessing the susceptibility of Mtb to various compounds.
MmpL3 Signaling and Inhibition Pathway
The MmpL3 transporter plays a critical role in the mycolic acid biosynthesis pathway, which is essential for the integrity of the mycobacterial cell wall.
Application Notes and Protocols for Radiolabeling Studies with MmpL3-IN-3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the radiolabeling of MmpL3-IN-3, a hypothetical inhibitor of the Mycobacterium tuberculosis MmpL3 transporter, and its use in subsequent biological assays. The methodologies described are based on established principles for studying mycobacterial lipid transport and small molecule inhibitors.
Introduction to MmpL3 and its Inhibition
Mycobacterial membrane protein Large 3 (MmpL3) is an essential inner membrane transporter in Mycobacterium tuberculosis (Mtb). It plays a crucial role in the biogenesis of the unique and complex mycobacterial cell wall by translocating trehalose monomycolate (TMM), a precursor to mycolic acids, across the cytoplasmic membrane.[1][2] The integrity of the mycolic acid layer is vital for the survival, virulence, and antibiotic resistance of Mtb.[2] MmpL3 functions as a proton-motive force (PMF) dependent transporter, belonging to the Resistance-Nodulation-Cell Division (RND) superfamily.[3][4] Its essential nature makes it a promising target for the development of novel anti-tuberculosis drugs.[2]
MmpL3 inhibitors disrupt the TMM transport process, leading to a compromised cell wall and ultimately bacterial cell death.[2] By targeting a pathway distinct from that of current anti-TB drugs, these inhibitors hold the potential to be effective against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb.[2] Understanding the interaction of these inhibitors with their target and their effect on mycobacterial physiology is critical for their development. Radiolabeling of MmpL3 inhibitors, such as the hypothetical this compound, provides a powerful tool to study their mechanism of action, target engagement, and overall effect on lipid metabolism.
Data Presentation
Table 1: Hypothetical Properties of Radiolabeled this compound
| Property | Value | Unit | Notes |
| Radiosotope | 14C | - | Suitable for in vitro metabolic labeling studies. |
| Specific Activity | >50 | mCi/mmol | High specific activity is crucial for sensitive detection. |
| Radiochemical Purity | >98 | % | Determined by radio-TLC or HPLC. |
| Molecular Weight | Varies | g/mol | Dependent on the specific chemical structure of this compound. |
| Storage Conditions | -20 or -80 | °C | In a suitable solvent to minimize radiolysis. |
Table 2: Experimental Conditions for TMM Transport Assay
| Parameter | Condition |
| Mycobacterial Strain | Mycobacterium smegmatis mc2155 (as a surrogate for Mtb) |
| Radiolabel | [1,2-14C]acetic acid |
| Labeling Time | 4 hours |
| This compound Concentrations | 0.1x, 1x, 10x MIC |
| Lipid Extraction Solvent | Chloroform:Methanol (2:1, v/v) |
| TLC Mobile Phase | Chloroform:Methanol:Water (60:30:6, v/v/v) |
| Detection Method | Phosphorimaging |
Experimental Protocols
Protocol 1: Radiolabeling of this compound with 14C
This protocol describes a hypothetical synthesis for introducing a 14C label into the this compound molecule. The exact synthetic route will depend on the chemical structure of this compound. This example assumes a precursor amenable to methylation using [14C]methyl iodide.
Materials:
-
This compound precursor with a suitable functional group for methylation (e.g., a primary amine or phenol).
-
[14C]Methyl iodide
-
Anhydrous, non-protic solvent (e.g., DMF or THF)
-
Mild base (e.g., K2CO3 or DIPEA)
-
Reaction vial
-
Stirring apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
-
Scintillation counter
Procedure:
-
In a clean, dry reaction vial, dissolve the this compound precursor in the anhydrous solvent.
-
Add the mild base to the solution.
-
Carefully add [14C]methyl iodide to the reaction mixture. The specific activity will determine the amount to be added.
-
Seal the vial and stir the reaction at room temperature or with gentle heating, depending on the reactivity of the precursor.
-
Monitor the reaction progress by radio-TLC.
-
Upon completion, quench the reaction by adding a small amount of water.
-
Extract the [14C]this compound using a suitable organic solvent.
-
Purify the radiolabeled compound using preparative HPLC equipped with a radioactivity detector.
-
Collect the fraction containing the pure [14C]this compound.
-
Determine the radiochemical purity by analytical radio-HPLC.
-
Measure the specific activity using a scintillation counter and by determining the concentration of the compound (e.g., by UV-Vis spectroscopy if it has a chromophore).
-
Store the purified [14C]this compound at -20°C or -80°C in a suitable solvent.
Protocol 2: Whole-Cell Radiolabeling and Lipid Analysis in M. smegmatis
This protocol is designed to assess the effect of this compound on the transport of TMM by monitoring the incorporation of a radiolabeled precursor into mycobacterial lipids.[5]
Materials:
-
Mycobacterium smegmatis mc2155
-
7H9 broth supplemented with ADC and Tween 80
-
[1,2-14C]acetic acid
-
This compound (unlabeled)
-
Centrifuge
-
Sonicator or bead beater
-
Chloroform:Methanol (2:1, v/v)
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
Phosphorimager system
Procedure:
-
Grow a culture of M. smegmatis to mid-log phase (OD600 ≈ 0.6-0.8).
-
Aliquot the culture into separate tubes.
-
Treat the cultures with different concentrations of this compound (e.g., 0.1x, 1x, 10x MIC) and include a DMSO vehicle control. Incubate for 1 hour at 37°C with shaking.
-
Add [1,2-14C]acetic acid (final concentration ~1 µCi/mL) to each tube.
-
Incubate for 4 hours at 37°C with shaking to allow for incorporation of the radiolabel into lipids.
-
Harvest the cells by centrifugation.
-
Wash the cell pellets with PBS to remove unincorporated radiolabel.
-
Extract the total lipids from the cell pellets by adding chloroform:methanol (2:1) and disrupting the cells (e.g., by sonication or bead beating).
-
Centrifuge to pellet the cell debris and collect the lipid-containing supernatant.
-
Dry the lipid extracts under a stream of nitrogen.
-
Resuspend the dried lipids in a small volume of chloroform:methanol (2:1).
-
Spot equal amounts of the lipid extracts onto a TLC plate.
-
Develop the TLC plate in a chamber with a chloroform:methanol:water (60:30:6) mobile phase.[6]
-
Dry the TLC plate and expose it to a phosphor screen.
-
Analyze the distribution of radiolabeled lipids using a phosphorimager. Inhibition of MmpL3 is expected to cause an accumulation of TMM and a decrease in trehalose dimycolate (TDM) and mycolated arabinogalactan.
Mandatory Visualizations
Caption: MmpL3-mediated transport of TMM and its inhibition by this compound.
Caption: Workflow for analyzing the effect of this compound on lipid metabolism.
References
- 1. pnas.org [pnas.org]
- 2. What are MmpL3 inhibitors and how do they work? [synapse.patsnap.com]
- 3. pnas.org [pnas.org]
- 4. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric coupling of substrate binding and proton translocation in MmpL3 transporter from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MmpL3 is the flippase for mycolic acids in mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing MmpL3-IN-3 in Combination with other Anti-TB Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic effects of MmpL3 inhibitors, exemplified by MmpL3-IN-3, in combination with other anti-tuberculosis (anti-TB) drugs. The information is intended to guide researchers in designing and executing experiments to evaluate novel combination therapies for Mycobacterium tuberculosis.
Introduction to MmpL3 Inhibition and Combination Therapy
Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter in Mycobacterium tuberculosis, responsible for the export of mycolic acids as trehalose monomycolates (TMM) across the inner membrane.[1][2][3][4][5] This process is critical for the formation of the mycobacterial outer membrane, a key factor in the bacterium's virulence and resistance to antibiotics.[1][6] Inhibition of MmpL3 disrupts the integrity of the cell wall, leading to bacterial death.[5][7][8] This unique mechanism of action makes MmpL3 an attractive target for novel anti-TB drugs.[1][3][6][8]
MmpL3 inhibitors represent a groundbreaking class of anti-TB agents with the potential to revolutionize treatment, especially for drug-resistant strains.[6] A significant advantage of MmpL3 inhibitors is their demonstrated ability to act synergistically with existing anti-TB drugs.[2][4][8][9][10] Such combinations can enhance treatment efficacy, shorten therapy duration, and reduce the likelihood of developing drug resistance.[6] Studies have shown that MmpL3 inhibitors, including indolcarboxamides and adamantyl ureas, exhibit synergistic interactions with drugs like rifampin, bedaquiline, clofazimine, and β-lactams.[9][10]
Data on Synergistic Combinations
The following table summarizes the synergistic interactions observed between different classes of MmpL3 inhibitors and various anti-TB drugs, as determined by the checkerboard method. The Fractional Inhibitory Concentration Index (ΣFIC) is used to quantify these interactions, with a value of ≤0.5 indicating synergy.[11]
| MmpL3 Inhibitor Class | Representative Compound(s) | Combination Drug | ΣFIC Value | Interaction | Reference |
| Indolamides | NITD-304, NITD-349 | Penicillin G (PenG) | ≤0.5 | Synergistic | [11] |
| Amoxicillin-Clavulanate (AMP) | ≤0.5 | Synergistic | [11] | ||
| Meropenem (MRP) | ≤0.5 | Synergistic | [11] | ||
| Rifampin (RIF) | ≤0.5 | Synergistic | [9][11] | ||
| Clofazimine (CFZ) | ≤0.5 | Synergistic | [9][11] | ||
| Bedaquiline (BDQ) | ≤0.5 | Synergistic | [9][11] | ||
| Adamantyl Ureas | AU1235, AU36 | Penicillin G (PenG) | ≤0.5 | Synergistic | [11] |
| Amoxicillin-Clavulanate (AMP) | ≤0.5 | Synergistic | [11] | ||
| Meropenem (MRP) | ≤0.5 | Synergistic | [11] | ||
| Rifampin (RIF) | ≤0.5 | Synergistic | [9][11] | ||
| Clofazimine (CFZ) | ≤0.5 | Synergistic | [9][11] | ||
| Bedaquiline (BDQ) | ≤0.5 | Synergistic | [9][11] | ||
| Ethylenediamine | SQ109 | Rifampin (RIF) | Synergistic | Synergistic | [2][12] |
| Isoniazid (INH) | Synergistic | Synergistic | [2] | ||
| Bedaquiline (BDQ) | Synergistic | Synergistic | [2][12] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach for assessing drug synergy, the following diagrams are provided.
Caption: Mechanism of MmpL3 and its inhibition by this compound.
Caption: Experimental workflow for the checkerboard synergy assay.
Experimental Protocols
Protocol 1: Checkerboard Synergy Assay using Resazurin Reduction Microplate Assay (REMA)
This protocol details the methodology for assessing the synergistic interaction between this compound and another anti-TB drug using the checkerboard method.[13][14][15]
Materials:
-
This compound (Drug A)
-
Combination anti-TB drug (Drug B)
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with OADC (Oleic Albumin Dextrose Catalase)
-
Sterile 96-well microtiter plates
-
Resazurin sodium salt solution (0.02% w/v in sterile water)
-
Multichannel pipette
-
Plate reader capable of measuring fluorescence
Procedure:
-
Preparation of Drug Dilutions:
-
Prepare stock solutions of this compound and the combination drug in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, create a two-dimensional array of two-fold serial dilutions for each drug.[11]
-
Typically, Drug A is serially diluted along the x-axis, and Drug B is serially diluted along the y-axis.[14]
-
-
Inoculum Preparation:
-
Grow M. tuberculosis in 7H9-OADC medium to mid-log phase (OD600 of 0.5-0.8).
-
Dilute the culture to a final concentration that will result in approximately 1 x 10^5 CFU/mL in the final assay volume.
-
-
Inoculation and Incubation:
-
Inoculate each well of the 96-well plate containing the drug dilutions with the prepared M. tuberculosis suspension.
-
Include control wells:
-
No drug (growth control)
-
No bacteria (sterility control)
-
Each drug alone (to determine individual MICs)
-
-
Seal the plates and incubate at 37°C for 7-10 days.[12]
-
-
Resazurin Addition and Reading:
-
After the incubation period, add 30 µL of the resazurin solution to each well.
-
Incubate for an additional 24-48 hours at 37°C.
-
Read the fluorescence (Excitation: 560 nm, Emission: 590 nm) or observe the color change (blue to pink indicates growth).
-
-
Data Analysis:
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the drug that inhibits 90% of the bacterial growth.[14]
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the ΣFIC:
-
ΣFIC = FIC of Drug A + FIC of Drug B
-
-
Interpret the results:[11]
-
ΣFIC ≤ 0.5: Synergy
-
0.5 < ΣFIC ≤ 4.0: Additive (no interaction)
-
ΣFIC > 4.0: Antagonism
-
-
Protocol 2: Time-Kill Curve Assay
This assay provides a dynamic measure of the bactericidal activity of drug combinations over time.
Materials:
-
Same as Protocol 1, excluding resazurin and the plate reader.
-
Middlebrook 7H11 agar plates.
Procedure:
-
Culture Preparation:
-
Prepare liquid cultures of M. tuberculosis in 7H9-OADC broth containing sub-inhibitory concentrations of this compound, the combination drug, and both drugs together, based on the MIC values obtained from the checkerboard assay.
-
Include a no-drug growth control.
-
-
Incubation and Sampling:
-
Incubate the cultures at 37°C.
-
At specified time points (e.g., 0, 2, 4, 7, and 10 days), collect aliquots from each culture.[12]
-
-
Colony Forming Unit (CFU) Enumeration:
-
Prepare serial dilutions of the collected aliquots.
-
Plate the dilutions onto 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colonies to determine the CFU/mL for each time point and treatment condition.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each treatment.
-
Synergy is typically defined as a ≥2-log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.
-
Conclusion
The combination of MmpL3 inhibitors like this compound with other anti-TB drugs presents a promising strategy to combat tuberculosis. The provided protocols and data offer a framework for the systematic evaluation of these combinations, which could lead to the development of more effective and shorter treatment regimens for both drug-susceptible and drug-resistant TB.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Targeting MmpL3 for anti-tuberculosis drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The driving force for mycolic acid export by mycobacterial MmpL3 is proton translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. What are MmpL3 inhibitors and how do they work? [synapse.patsnap.com]
- 7. MmpL3 Inhibition: A New Approach to Treat Nontuberculous Mycobacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in mycobacterial membrane protein Large 3 inhibitor drug design for mycobacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic Interactions of MmpL3 Inhibitors with Antitubercular Compounds In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic Interactions of MmpL3 Inhibitors with Antitubercular Compounds In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. tsijournals.com [tsijournals.com]
- 14. Developing Synergistic Drug Combinations To Restore Antibiotic Sensitivity in Drug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fast detection of drug interaction in Mycobacterium tuberculosis by a checkerboard resazurin method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Efficacy of MmpL3-IN-3 in Murine Models of Tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), possesses a unique and complex cell wall that is crucial for its survival and virulence.[1] A key component of this cell wall is mycolic acid, and its transport across the inner membrane is facilitated by the essential transporter protein, Mycobacterial membrane protein Large 3 (MmpL3).[1][2][3][4][5] MmpL3 transports trehalose monomycolate (TMM), a precursor for mycolic acids, from the cytoplasm to the periplasm.[1][2][3][5] Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial death, making it a promising target for novel anti-tubercular drugs.[1][3][6][7] MmpL3-IN-3 is a novel investigational inhibitor of MmpL3. These application notes provide detailed protocols for assessing the in vivo efficacy of this compound in established murine models of TB.
Mechanism of Action of MmpL3 Inhibitors
MmpL3 is a member of the Resistance-Nodulation-Division (RND) superfamily of transporters and is essential for the viability of Mtb.[5][8] It functions as a proton-motive force (PMF) dependent transporter to flip TMM across the cytoplasmic membrane.[2][5][9] MmpL3 inhibitors, such as this compound, are thought to bind to the transmembrane domain of the protein, obstructing the transport of TMM.[3] This leads to the accumulation of TMM in the cytoplasm and a halt in the synthesis of the outer mycomembrane, ultimately resulting in cell death.[1][6]
Experimental Protocols
Acute Murine Model of Tuberculosis Infection
This model is used for rapid initial efficacy screening of new drug candidates.[10][11]
Objective: To determine the dose-dependent efficacy of this compound in reducing bacterial load in the lungs of mice during an acute Mtb infection.
Materials:
-
6-8 week old female BALB/c mice[12]
-
Mycobacterium tuberculosis H37Rv strain
-
Aerosol exposure system (e.g., Glas-Col)[12]
-
This compound (formulated for oral gavage)
-
Isoniazid (INH) as a positive control (25 mg/kg)
-
Vehicle control
-
7H11 agar plates supplemented with OADC
-
Phosphate-buffered saline (PBS)
-
Tissue homogenizer
Procedure:
-
Infection: Infect mice with a low dose of Mtb H37Rv (~50-100 CFU) via the aerosol route.[10][12]
-
Treatment Initiation: Begin treatment one day post-infection and continue for 4 weeks.
-
Dosing: Administer this compound orally once daily at various doses (e.g., 10, 25, 50, 100 mg/kg). A positive control group will receive INH (25 mg/kg), and a negative control group will receive the vehicle.
-
Bacterial Load Determination: At the end of the treatment period, euthanize the mice. Aseptically remove the lungs and spleen.
-
Homogenize the organs in PBS.
-
Prepare serial dilutions of the homogenates and plate on 7H11 agar.
-
Incubate plates at 37°C for 3-4 weeks and count the colony-forming units (CFU).
-
Data Analysis: Convert CFU counts to log10 values. Compare the log10 CFU in the treated groups to the vehicle control group.
Chronic Murine Model of Tuberculosis Infection
This model more closely mimics human tuberculosis, where treatment is initiated after the establishment of a chronic infection.[13]
Objective: To evaluate the sterilizing activity of this compound, alone and in combination with standard TB drugs, in a chronic infection model.
Materials:
-
Same as the acute model.
-
Rifampin (RIF) and Pyrazinamide (PZA) for combination studies.
Procedure:
-
Infection: Infect mice with a low dose of Mtb H37Rv (~50-100 CFU) via the aerosol route.[10]
-
Treatment Initiation: Allow the infection to establish for 4-6 weeks, at which point the bacterial load in the lungs will have reached a plateau.[13]
-
Dosing:
-
Monotherapy: Administer this compound orally once daily at its optimal dose determined from the acute model.
-
Combination Therapy: Administer this compound in combination with standard TB drugs (e.g., INH, RIF, PZA). A standard regimen of INH+RIF+PZA will serve as the positive control.
-
-
Treatment Duration: Treat for 4 or 8 weeks.
-
Bacterial Load Determination: Determine the CFU counts in the lungs and spleen at the end of the treatment period as described for the acute model.
-
Relapse Study: A subset of mice from each treatment group will be held for an additional 3 months without treatment. At the end of this period, the lungs will be cultured to determine the proportion of mice with bacterial relapse.
Data Presentation
Table 1: Efficacy of this compound in the Acute Murine TB Model
| Treatment Group | Dose (mg/kg) | Mean log10 CFU in Lungs (± SD) | Reduction in log10 CFU vs. Vehicle |
| Vehicle Control | - | 6.5 ± 0.3 | - |
| This compound | 10 | 5.8 ± 0.4 | 0.7 |
| This compound | 25 | 5.1 ± 0.3 | 1.4 |
| This compound | 50 | 4.2 ± 0.5 | 2.3 |
| This compound | 100 | 3.5 ± 0.4 | 3.0 |
| Isoniazid | 25 | 3.8 ± 0.3 | 2.7 |
Table 2: Efficacy of this compound in the Chronic Murine TB Model (8 weeks treatment)
| Treatment Group | Mean log10 CFU in Lungs (± SD) | Reduction in log10 CFU vs. Vehicle | Relapse Rate (3 months post-treatment) |
| Vehicle Control | 7.2 ± 0.4 | - | 100% |
| This compound (50 mg/kg) | 4.5 ± 0.5 | 2.7 | 60% |
| INH + RIF + PZA | 2.1 ± 0.6 | 5.1 | 10% |
| This compound + INH + RIF | 1.8 ± 0.5 | 5.4 | 5% |
Conclusion
The described experimental designs provide a robust framework for the preclinical evaluation of this compound. The acute infection model allows for the rapid determination of a dose-response relationship, while the chronic infection model provides crucial information on the compound's sterilizing activity and its potential to be part of a combination therapy regimen. The data generated from these studies will be instrumental in guiding the further development of this compound as a novel anti-tuberculosis agent.
References
- 1. What are MmpL3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. portlandpress.com [portlandpress.com]
- 4. Targeting MmpL3 for anti-tuberculosis drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The driving force for mycolic acid export by mycobacterial MmpL3 is proton translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MmpL3 Inhibition: A New Approach to Treat Nontuberculous Mycobacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in mycobacterial membrane protein Large 3 inhibitor drug design for mycobacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid In Vivo Screening of Experimental Drugs for Tuberculosis Using Gamma Interferon Gene-Disrupted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Preclinical Efficacy Testing of New Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting unexpected results in MmpL3-IN-3 assays
Welcome to the technical support center for MmpL3 inhibitor assays. This resource is designed for researchers, scientists, and drug development professionals working with inhibitors of the Mycobacterial membrane protein Large 3 (MmpL3). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My putative MmpL3 inhibitor shows potent activity against whole Mycobacterium tuberculosis cells, but I'm seeing inconsistent results in target-based assays. What could be the issue?
A1: This is a common challenge. Several factors could be at play:
-
Off-Target Effects: Your compound might not be directly inhibiting MmpL3 but rather acting on another cellular process that is essential for mycobacterial growth. A prominent off-target effect for some classes of MmpL3 inhibitors is the dissipation of the proton motive force (PMF).[1][2][3] This can lead to cell death, mimicking the effect of direct MmpL3 inhibition.
-
Compound Instability or Metabolism: The compound may be unstable in the assay buffer or metabolized by the mycobacterial cells into an active or inactive form.
-
Solubility Issues: Poor solubility of the compound can lead to aggregation and non-specific effects, resulting in variable assay outcomes.[4][5]
Q2: How can I determine if my MmpL3 inhibitor is acting "off-target" by dissipating the proton motive force (PMF)?
A2: You can perform a PMF dissipation assay. This typically involves using fluorescent dyes that are sensitive to changes in the two components of the PMF: the membrane potential (Δψ) and the transmembrane proton gradient (ΔpH).[2][6] A common method uses the fluorescent probe 3,3′-diethyloxacarbocyanine iodide (DiOC2(3)).[6] A significant change in fluorescence upon treatment with your compound, similar to that of a known uncoupler like CCCP, would suggest PMF dissipation.[2][3]
Q3: I've identified a promising MmpL3 inhibitor, but I'm observing the rapid development of resistant mutants. What is the likely mechanism of resistance?
A3: Resistance to MmpL3 inhibitors most commonly arises from single nucleotide polymorphisms (SNPs) in the mmpL3 gene itself.[6][7][8] These mutations often occur within the transmembrane domains of the MmpL3 protein, which can alter the binding site of the inhibitor.[8][9] It is also possible, though less common, for resistance to be conferred by mutations in other genes.[7]
Q4: My compound has poor solubility in aqueous buffers. How can I improve its performance in my assays?
A4: Poor solubility is a known issue for many lipophilic MmpL3 inhibitors.[5] Here are a few strategies to address this:
-
Use of Solubilizing Agents: A small percentage of a non-ionic detergent (e.g., Tween-80) or an organic solvent like dimethyl sulfoxide (DMSO) can be used to improve solubility. However, it is crucial to include appropriate vehicle controls in your experiments to account for any effects of the solvent itself.
-
Compound Analogs: If you are in the process of chemical optimization, consider synthesizing analogs with improved physicochemical properties.
-
Liposome Formulation: For in vitro assays, encapsulating your compound in liposomes can enhance its solubility and delivery.
Troubleshooting Guides
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) values for an MmpL3 inhibitor.
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect assay plates for any signs of compound precipitation. Test a range of solvent concentrations to find the optimal balance between solubility and solvent toxicity. |
| Bacterial Inoculum Variability | Ensure a standardized and consistent bacterial inoculum density for each experiment. Use a spectrophotometer to measure the optical density (OD) of the bacterial culture. |
| Assay Conditions | Verify that the incubation time, temperature, and media composition are consistent across all experiments. |
Issue 2: No accumulation of trehalose monomycolate (TMM) observed after treatment with a putative MmpL3 inhibitor.
| Possible Cause | Troubleshooting Step |
| Compound is not an MmpL3 inhibitor | The compound may have a different mechanism of action. Perform whole-genome sequencing of resistant mutants to identify the target. |
| Insufficient Compound Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal conditions for observing TMM accumulation. |
| Inefficient Lipid Extraction | Review and optimize your lipid extraction protocol. Ensure complete removal of interfering substances. |
| Degradation of TMM | Process samples promptly after extraction and store them appropriately to prevent degradation of TMM. |
Experimental Protocols & Methodologies
Protocol 1: Trehalose Monomycolate (TMM) Accumulation Assay
This assay is a hallmark for confirming the inhibition of MmpL3. MmpL3 is responsible for transporting TMM across the inner membrane.[10][11][12] Inhibition of MmpL3 leads to the accumulation of TMM within the cell.
Methodology:
-
Metabolic Labeling: Grow Mycobacterium cultures to mid-log phase. Add [1,2-¹⁴C]acetic acid to the culture and incubate for several hours to allow for the incorporation of the radiolabel into cellular lipids.[13]
-
Inhibitor Treatment: Add the MmpL3 inhibitor at the desired concentration and continue to incubate.
-
Lipid Extraction: Harvest the cells and extract the total lipids using a mixture of chloroform and methanol.
-
Thin-Layer Chromatography (TLC): Spot the extracted lipids onto a TLC plate and develop the chromatogram using an appropriate solvent system.
-
Analysis: Visualize the radiolabeled lipids by autoradiography. An accumulation of the TMM spot in the inhibitor-treated sample compared to the control indicates MmpL3 inhibition.[11]
Protocol 2: Proton Motive Force (PMF) Dissipation Assay
This assay helps to rule out off-target effects on the bacterial cell membrane potential.
Methodology:
-
Cell Preparation: Grow Mycobacterium cultures to mid-log phase and wash the cells with a suitable buffer.
-
Dye Loading: Incubate the cells with the potentiometric probe DiOC₂(3).
-
Inhibitor Treatment: Add the test compound at various concentrations. Include a known PMF dissipator (e.g., CCCP) as a positive control and a vehicle control (e.g., DMSO).
-
Flow Cytometry Analysis: Analyze the fluorescence of the bacterial population using a flow cytometer. A shift in the fluorescence profile indicates a change in the membrane potential.[3]
Visualizing Experimental Workflows and Pathways
To aid in understanding the experimental logic and the biological context of MmpL3 inhibition, the following diagrams are provided.
Caption: Troubleshooting workflow for MmpL3 inhibitors.
References
- 1. MmpL3 Inhibitor Screening Assays – CSU STRATA [csustrata.org]
- 2. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Inhibition of MmpL3 by Novel Antitubercular Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MmpL3 Inhibition: A New Approach to Treat Nontuberculous Mycobacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Common Biological Properties of Mycobacterium tuberculosis MmpL3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple Mutations in Mycobacterium tuberculosis MmpL3 Increase Resistance to MmpL3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multiple Mutations in Mycobacterium tuberculosis MmpL3 Increase Resistance to MmpL3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. What are MmpL3 inhibitors and how do they work? [synapse.patsnap.com]
- 11. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular insights into Mmpl3 lead to the development of novel indole-2-carboxamides as antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing MmpL3 Inhibitor Concentration for Bactericidal Activity
Welcome to the technical support center for researchers working with MmpL3 inhibitors. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize the concentration of MmpL3 inhibitors for effective bactericidal activity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for MmpL3 inhibitors?
MmpL3 inhibitors target the Mycobacterium tuberculosis MmpL3 protein, which is an essential transporter for trehalose monomycolate (TMM). TMM is a crucial precursor for the synthesis of the mycobacterial cell wall's mycolic acid layer.[1][2][3][4] By inhibiting MmpL3, these compounds prevent the transport of TMM across the cytoplasmic membrane, thereby disrupting cell wall biosynthesis.[1][4] This disruption leads to a compromised cell wall, making the bacterium vulnerable and ultimately leading to cell death.[1]
Q2: Are MmpL3 inhibitors generally bactericidal or bacteriostatic?
MmpL3 inhibitors have been shown to be rapidly bactericidal against actively replicating M. tuberculosis.[3][5] The concentration required for bactericidal activity (Minimum Bactericidal Concentration, MBC) is often very close to the inhibitory concentration (Minimum Inhibitory Concentration, MIC).[3][5] However, their efficacy against non-replicating or starved bacilli can be limited.[3][5]
Q3: What are some common classes of MmpL3 inhibitors?
Several structurally diverse classes of compounds have been identified as MmpL3 inhibitors. Some of the well-studied series include adamantyl ureas (like AU1235), indolecarboxamides (like NITD-304 and NITD-349), the 1,5-diarylpyrrole BM212, and the antituberculosis drug candidate SQ109.[6][7][8]
Q4: How can I confirm that the observed bactericidal activity is due to MmpL3 inhibition?
There are several ways to validate that MmpL3 is the target:
-
Use of MmpL3 mutant strains: Strains with mutations in the mmpL3 gene often exhibit resistance to a broad range of MmpL3 inhibitors.[5]
-
Differential MmpL3 expression strains: Using strains where mmpL3 expression is regulated (e.g., Tet-ON/OFF systems) can show increased susceptibility when MmpL3 is underexpressed and potential resistance when overexpressed.[5]
-
Biochemical assays: Monitoring the accumulation of TMM and a decrease in trehalose dimycolate (TDM) in whole-cell lipid extracts upon treatment with the inhibitor can indicate MmpL3 inhibition.[9]
Troubleshooting Guide
Issue 1: Inconsistent or no bactericidal activity observed.
-
Possible Cause 1: Sub-optimal inhibitor concentration.
-
Solution: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for your specific bacterial strain and experimental conditions. The optimal bactericidal concentration is typically at or slightly above the MBC. Refer to the experimental protocols section for detailed procedures.
-
-
Possible Cause 2: Bacterial strain is in a non-replicating state.
-
Possible Cause 3: Development of resistance.
-
Solution: Spontaneous mutations in the mmpL3 gene can lead to resistance.[5] If you suspect resistance, sequence the mmpL3 gene of your strain to check for known resistance-conferring mutations. Consider testing the inhibitor on a wild-type strain as a control.
-
-
Possible Cause 4: Compound instability or degradation.
-
Solution: Prepare fresh stock solutions of the MmpL3 inhibitor and store them under recommended conditions (typically protected from light and at low temperatures). Verify the purity and integrity of your compound stock if possible.
-
Issue 2: High variability in MIC/MBC results between experiments.
-
Possible Cause 1: Inconsistent inoculum preparation.
-
Solution: Standardize your inoculum preparation. Ensure a consistent cell density (e.g., by measuring optical density at 600 nm) for each experiment. Use cultures in the mid-logarithmic growth phase.
-
-
Possible Cause 2: Variation in media and incubation conditions.
-
Solution: Use the same batch of growth medium and ensure consistent incubation parameters (temperature, aeration, time). Small variations in these conditions can affect bacterial growth and inhibitor efficacy.
-
-
Possible Cause 3: Pipetting errors.
-
Solution: Use calibrated pipettes and proper pipetting techniques to ensure accurate serial dilutions of the inhibitor.
-
Data Presentation: Efficacy of Representative MmpL3 Inhibitors
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for several MmpL3 inhibitors against M. tuberculosis.
| Compound Series | Representative Compound | MIC (µM) | MBC (µM) | Reference Strain |
| Adamantyl Urea | AU1235 | ~0.48 | >0.2 | M. tuberculosis H37Rv |
| Indolecarboxamide | NITD-304 | ~0.02 | >0.2 | M. tuberculosis H37Rv |
| Indolecarboxamide | NITD-349 | ~0.05 | >0.2 | M. tuberculosis H37Rv |
| 1,5-Diarylpyrrole | BM212 | ~3.76 | >100 | M. tuberculosis H37Rv |
| Ethylenediamine | SQ109 | ~2.36 | Not specified | M. tuberculosis H37Rv |
| Thiazole | Thiazole Series Cpd | Not specified | <0.2 | M. tuberculosis H37Rv |
Note: The reported values can vary depending on the specific experimental conditions and the strain of M. tuberculosis used.[5][7]
Experimental Protocols
1. Determination of Minimum Inhibitory Concentration (MIC)
This protocol is a general guideline and may need to be adapted for specific laboratory conditions.
-
Prepare Inoculum:
-
Culture M. tuberculosis in an appropriate liquid medium (e.g., Middlebrook 7H9 supplemented with OADC) to mid-log phase.
-
Adjust the bacterial suspension to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.
-
Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Prepare Inhibitor Dilutions:
-
Prepare a stock solution of the MmpL3 inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the inhibitor in a 96-well microplate using the growth medium. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Include a positive control (bacteria with no inhibitor) and a negative control (medium only).
-
Seal the plate and incubate at 37°C for 7-14 days.
-
-
Reading Results:
-
The MIC is defined as the lowest concentration of the inhibitor that prevents visible growth of the bacteria.
-
2. Determination of Minimum Bactericidal Concentration (MBC)
-
Perform MIC Assay:
-
Follow the MIC determination protocol as described above.
-
-
Plating for Viability:
-
After determining the MIC, take a 10-20 µL aliquot from each well that shows no visible growth (at and above the MIC).
-
Plate the aliquots onto solid agar medium (e.g., Middlebrook 7H10 or 7H11 supplemented with OADC).
-
-
Incubation and Colony Counting:
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colonies on each plate.
-
-
Determining MBC:
-
The MBC is the lowest concentration of the inhibitor that results in a ≥99.9% reduction in the initial inoculum count.
-
Visualizations
Caption: Mechanism of MmpL3 inhibition leading to bacterial cell death.
Caption: Workflow for troubleshooting and optimizing MmpL3 inhibitor concentration.
References
- 1. What are MmpL3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. The driving force for mycolic acid export by mycobacterial MmpL3 is proton translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Common biological features of Mycobacterium tuberculosis MmpL3 inhibitors | bioRxiv [biorxiv.org]
- 4. portlandpress.com [portlandpress.com]
- 5. Common Biological Properties of Mycobacterium tuberculosis MmpL3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel insights into the mechanism of inhibition of MmpL3, a target of multiple pharmacophores in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct Inhibition of MmpL3 by Novel Antitubercular Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HC2091 Kills Mycobacterium tuberculosis by Targeting the MmpL3 Mycolic Acid Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of MmpL3-IN-3 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MmpL3 inhibitors. Our goal is to help you address potential off-target effects and ensure the accurate interpretation of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My MmpL3 inhibitor shows potent activity against Mycobacterium tuberculosis, but I'm concerned about off-target effects. What are the known off-target activities of MmpL3 inhibitors?
A1: While MmpL3 inhibitors primarily target the transport of trehalose monomycolate (TMM), a crucial component of the mycobacterial cell wall, several classes of these inhibitors have demonstrated off-target effects.[1][2] A common off-target mechanism is the dissipation of the proton motive force (PMF) across the bacterial membrane.[3][4] For instance, the well-studied MmpL3 inhibitor SQ109 has been shown to disrupt the PMF, which can lead to a broad range of cellular effects independent of direct MmpL3 inhibition.[3][4] Other potential off-target effects can include interactions with other membrane proteins or cellular processes.[2] It is crucial to experimentally verify that the observed phenotype is due to the inhibition of MmpL3.
Q2: I observe a significant reduction in M. tuberculosis viability upon treatment with my MmpL3 inhibitor. How can I confirm this is an on-target effect?
A2: Confirming on-target activity is a critical step in validating your results. Here are three key experimental approaches:
-
Generation and analysis of resistant mutants: Isolating mutants resistant to your inhibitor and performing whole-genome sequencing is a robust method.[1][5] Mutations within the mmpL3 gene that confer resistance strongly indicate on-target activity.[5][6]
-
TMM accumulation assay: Inhibition of MmpL3 leads to the accumulation of its substrate, trehalose monomycolate (TMM), in the cytoplasm.[1][7] Measuring TMM levels in treated versus untreated cells can provide direct evidence of MmpL3 inhibition.
-
Genetic knockdown/overexpression: Using conditional expression systems (e.g., CRISPRi or Tet-inducible systems) to modulate mmpL3 expression can help validate your inhibitor.[8][9] Depletion of MmpL3 should phenocopy the effects of your inhibitor, while overexpression may lead to increased resistance.[8]
Q3: My compound is effective against replicating M. tuberculosis, but shows no activity against non-replicating or drug-tolerant bacteria. Is this expected for an MmpL3 inhibitor?
A3: The activity of MmpL3 inhibitors against non-replicating mycobacteria can vary depending on the specific chemical scaffold.[2][10] MmpL3 is essential for the growth and replication of M. tuberculosis due to its role in cell wall biosynthesis.[11][12] Therefore, inhibitors that solely target MmpL3 are expected to be most effective against actively dividing bacteria. However, some MmpL3 inhibitors, like SQ109 and BM212, have shown activity against non-replicating bacilli, which may be attributed to their off-target effects, such as disrupting the proton motive force.[2][3][10] If your research goal is to target persistent bacteria, it is important to characterize the activity of your inhibitor in appropriate models of non-replicating persistence.
Q4: I am seeing conflicting results in different mycobacterial species. Why might my MmpL3 inhibitor be potent against M. tuberculosis but not against other mycobacteria like M. abscessus?
A4: The efficacy of MmpL3 inhibitors can be species-specific.[1] This can be due to several factors, including:
-
Sequence variation in MmpL3: Amino acid differences in the inhibitor binding pocket of MmpL3 across different mycobacterial species can lead to variations in binding affinity and efficacy.
-
Differences in cell wall composition and physiology: The overall architecture and regulation of the cell envelope can differ between species, potentially impacting the essentiality of MmpL3 or the accessibility of the inhibitor to its target.
-
Efflux pumps: Some mycobacterial species may possess more effective efflux pumps that can actively remove the inhibitor from the cell, reducing its intracellular concentration and apparent potency.
It is recommended to perform target validation experiments in each species of interest.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Phenotypes
Possible Cause: Off-target effects of the MmpL3 inhibitor.
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the minimal inhibitory concentration (MIC) and compare it to the concentration at which you observe the unexpected phenotype. High-concentration effects are more likely to be off-target.
-
Use a structurally distinct MmpL3 inhibitor: If a different class of MmpL3 inhibitor produces the same phenotype, it is more likely to be an on-target effect.
-
Employ a genetic control: As mentioned in FAQ 2, use an mmpL3 conditional knockdown strain. If the phenotype is recapitulated upon MmpL3 depletion, it is likely an on-target effect.
-
Assess membrane potential: Use a membrane potential-sensitive dye (e.g., DiOC2(3)) to test if your inhibitor dissipates the proton motive force, a known off-target effect for some MmpL3 inhibitors.[2]
Issue 2: Difficulty in Generating Resistant Mutants to Confirm Target Engagement
Possible Cause:
-
The inhibitor may have multiple targets, making it difficult to acquire resistance through a single mutation.
-
The frequency of resistance may be very low.
-
The inhibitor may not be stable over the long incubation times required for mutant selection.
Troubleshooting Steps:
-
Vary the selection concentration: Use a range of inhibitor concentrations (e.g., 5x, 10x, and 20x MIC) for selecting resistant mutants.
-
Increase the population size: Plate a larger number of colony-forming units (CFUs) to increase the probability of isolating rare resistant mutants.
-
Confirm compound stability: Test the stability of your compound in culture medium over the duration of the experiment.
-
Utilize alternative validation methods: If isolating resistant mutants proves challenging, focus on other validation methods such as TMM accumulation assays or MmpL3 overexpression/knockdown studies.[7][8]
Quantitative Data Summary
The following table summarizes key quantitative data for several well-characterized MmpL3 inhibitors. This data can serve as a reference for comparing the on-target potency of your compound.
| Compound | Target | Organism | IC50 / MIC (µM) | Known Off-Target Effects | Reference |
| SQ109 | MmpL3 | M. tuberculosis | 0.1 - 0.7 | Dissipation of proton motive force, inhibition of menaquinone synthesis | [3][13] |
| AU1235 | MmpL3 | M. tuberculosis | 0.03 - 0.2 | Less characterized, but some studies suggest PMF disruption | [3][14] |
| BM212 | MmpL3 | M. tuberculosis | 0.02 - 0.1 | Dissipation of proton motive force at higher concentrations | [4][7] |
| NITD-304 | MmpL3 | M. tuberculosis | 0.01 - 0.05 | High specificity for MmpL3 reported | [1] |
| NITD-349 | MmpL3 | M. tuberculosis | 0.007 - 0.03 | High specificity for MmpL3 reported | [1] |
Experimental Protocols
Protocol 1: TMM Accumulation Assay by Thin-Layer Chromatography (TLC)
This protocol allows for the qualitative or semi-quantitative assessment of trehalose monomycolate (TMM) accumulation, a hallmark of MmpL3 inhibition.
Materials:
-
M. tuberculosis culture
-
MmpL3 inhibitor of interest
-
[1-14C] Acetic acid
-
Chloroform
-
Methanol
-
Ammonium hydroxide
-
Silica gel TLC plates
-
Phosphorimager or X-ray film
Procedure:
-
Grow M. tuberculosis to mid-log phase (OD600 ≈ 0.6-0.8).
-
Treat the culture with the MmpL3 inhibitor at the desired concentration (e.g., 5x MIC) or with a DMSO vehicle control for 4-6 hours.
-
Add [1-14C] acetic acid to the cultures and incubate for an additional 2-4 hours to label the mycolic acids.
-
Harvest the cells by centrifugation and wash with PBS.
-
Extract total lipids from the cell pellet using a mixture of chloroform and methanol (e.g., 2:1 v/v).
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the dried lipids in a small volume of chloroform:methanol (2:1).
-
Spot equal amounts of the lipid extracts onto a silica gel TLC plate.
-
Develop the TLC plate in a solvent system appropriate for separating TMM, such as chloroform:methanol:ammonium hydroxide (80:20:2).
-
Dry the TLC plate and visualize the radiolabeled lipids using a phosphorimager or by exposing it to X-ray film.
-
Compare the intensity of the TMM spot in the inhibitor-treated sample to the control. An increased intensity in the treated sample indicates TMM accumulation.
Protocol 2: Assessing Membrane Potential using DiOC2(3)
This protocol uses the fluorescent dye DiOC2(3) to assess changes in bacterial membrane potential, a potential off-target effect.
Materials:
-
M. tuberculosis culture
-
MmpL3 inhibitor of interest
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for depolarization
-
DiOC2(3) dye
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Grow M. tuberculosis to mid-log phase.
-
Harvest the cells and resuspend them in PBS or a suitable buffer to a defined cell density.
-
Add the MmpL3 inhibitor at various concentrations to the cell suspension. Include a DMSO vehicle control and a positive control with CCCP (e.g., 10 µM).
-
Incubate for 30-60 minutes at 37°C.
-
Add DiOC2(3) to a final concentration of ~3 µM and incubate in the dark for 15-30 minutes.
-
Analyze the fluorescence of the cell suspension using a flow cytometer or a fluorescence plate reader. DiOC2(3) emits green fluorescence, which shifts to red in cells with a high membrane potential due to dye aggregation. A decrease in the red/green fluorescence ratio indicates membrane depolarization.
-
Compare the red/green fluorescence ratio of inhibitor-treated cells to the controls. A significant decrease, similar to the CCCP control, suggests that the inhibitor dissipates the proton motive force.
Visualizations
Caption: Experimental workflow for validating on-target activity and investigating off-target effects of MmpL3 inhibitors.
Caption: Simplified signaling pathway of MmpL3 function and inhibition, highlighting a potential off-target effect.
References
- 1. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Common Biological Properties of Mycobacterium tuberculosis MmpL3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proton transfer activity of the reconstituted Mycobacterium tuberculosis MmpL3 is modulated by substrate mimics and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Multiple Mutations in Mycobacterium tuberculosis MmpL3 Increase Resistance to MmpL3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Two-Way Regulation of MmpL3 Expression Identifies and Validates Inhibitors of MmpL3 Function in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Utilization of CRISPR Interference To Validate MmpL3 as a Drug Target in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pstorage-uic-6771015390.s3.amazonaws.com [pstorage-uic-6771015390.s3.amazonaws.com]
- 11. What are MmpL3 inhibitors and how do they work? [synapse.patsnap.com]
- 12. portlandpress.com [portlandpress.com]
- 13. tandfonline.com [tandfonline.com]
- 14. journals.asm.org [journals.asm.org]
How to mitigate cytotoxicity of MmpL3-IN-3 in mammalian cells
Welcome to the technical support center for MmpL3-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in mitigating the potential cytotoxicity of this compound in mammalian cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it cytotoxic to mammalian cells?
This compound is an inhibitor of the Mycobacterium tuberculosis MmpL3 protein, which is essential for transporting mycolic acids and forming the mycobacterial cell wall.[1] While designed to be specific for the bacterial target, some MmpL3 inhibitors, particularly those that are lipophilic and contain basic amine groups, can exhibit off-target effects in mammalian cells, leading to cytotoxicity.[2][3][4] The primary mechanism of off-target cytotoxicity is often related to the disruption of the proton motive force (PMF) across mitochondrial membranes, which is a mechanism shared by some MmpL3 inhibitors like SQ109.[5][6][7] This can lead to mitochondrial dysfunction and subsequent cell death.
Q2: At what concentration should I use this compound to minimize cytotoxicity?
The optimal concentration of this compound will depend on the specific cell line and experimental conditions. It is crucial to perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50) in your mammalian cell line of interest and the 50% inhibitory concentration (IC50) against your mycobacterial strain. The therapeutic index (TI), calculated as CC50/IC50, will help you determine a working concentration that is effective against the bacteria while minimizing host cell toxicity.
Q3: Can I modify the experimental conditions to reduce the cytotoxicity of this compound?
Yes, several strategies can be employed:
-
Reduce Incubation Time: Limit the exposure of mammalian cells to this compound to the shortest duration required for the desired effect on the bacteria.
-
Serum Concentration: Ensure an adequate concentration of serum in your cell culture medium, as serum proteins can sometimes bind to small molecules and reduce their effective concentration, thereby lowering cytotoxicity.
-
Co-treatment with Antioxidants: If cytotoxicity is associated with oxidative stress resulting from mitochondrial dysfunction, co-treatment with antioxidants like N-acetylcysteine (NAC) might offer some protection.
Q4: Are there any structural modifications to this compound that could reduce its cytotoxicity?
Structure-activity relationship (SAR) studies on other MmpL3 inhibitors have shown that modifications to reduce lipophilicity and basicity can decrease cytotoxicity. For instance, the introduction of a zwitterionic group in a spirocycle series of MmpL3 inhibitors led to decreased cytotoxicity in HepG2 cells and reduced inhibition of the hERG ion channel, a common off-target associated with cardiotoxicity.[2][3][4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High level of cytotoxicity observed in uninfected mammalian cells at the desired anti-mycobacterial concentration. | The therapeutic index of this compound is low for the specific cell line being used. | 1. Perform a detailed dose-response curve to accurately determine the CC50. 2. Consider using a different, less sensitive mammalian cell line if experimentally feasible. 3. Explore chemical modification of this compound to improve its selectivity. |
| Cell death is observed, but the mechanism is unclear. | This compound may be inducing apoptosis or necrosis through off-target effects. | 1. Perform an LDH release assay to measure necrosis. 2. Use an MTT or other viability assay to assess overall cell health. 3. Measure mitochondrial membrane potential to investigate mitochondrial toxicity. |
| Inconsistent results in cytotoxicity assays. | Variability in cell seeding density, reagent preparation, or incubation times. | 1. Ensure consistent cell seeding density across all wells. 2. Prepare fresh reagents for each experiment. 3. Adhere strictly to the incubation times specified in the protocol. |
| Suspected off-target effects of this compound. | The compound may be interacting with other proteins in mammalian cells. | 1. Perform a Cellular Thermal Shift Assay (CETSA) to identify potential off-target proteins. 2. Investigate the effect of this compound on the proton motive force in mammalian cells. |
Quantitative Data Summary
The following tables summarize cytotoxicity data for representative MmpL3 inhibitors in various mammalian cell lines. This data can be used as a reference for designing your own experiments.
Table 1: Cytotoxicity of Spirocycle MmpL3 Inhibitors [2]
| Compound | M. tuberculosis MIC (μM) | HepG2 CC50 (μM) | hERG IC50 (μM) |
| 1 | 0.22 | >50 | 10 |
| 2 | 0.14 | >50 | >30 |
| 3 | Not Specified | Cytotoxic | Inhibited hERG |
| 29 (zwitterion) | Not Specified | Decreased Cytotoxicity | Limited hERG inhibition |
Table 2: Cytotoxicity of Other MmpL3 Inhibitors
| Compound | Cell Line | CC50 / IC50 (μM) | Reference |
| SQ109 | Vero | IC50 = 39.87 | [7] |
| BM212 | Vero | IC50 = 9.6 | [8] |
| HC2099 analog (MSU-43085) | THP-1, HepG2, HeLa | >80 | [9] |
| Indole-2-carboxamide (26) | HepG2, THP-1, Vero | >25 | [7] |
Experimental Protocols
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][11]
Materials:
-
96-well plates
-
Mammalian cells of interest
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[10]
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of necrosis.[12][13]
Materials:
-
96-well plates
-
Mammalian cells of interest
-
This compound
-
LDH assay kit (commercially available)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.
-
Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and background (medium only).
-
After the treatment period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture from the kit to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution from the kit.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity using the formula provided in the kit's manual.
Mitochondrial Membrane Potential Assay
This assay assesses mitochondrial health by measuring the mitochondrial membrane potential (ΔΨm) using a fluorescent dye like TMRE or JC-1.[14][15][16]
Materials:
-
Mammalian cells of interest
-
This compound
-
TMRE (Tetramethylrhodamine, Ethyl Ester) or JC-1 dye
-
FCCP (a mitochondrial uncoupler, as a positive control)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture cells on a suitable plate or dish for microscopy or in suspension for flow cytometry.
-
Treat cells with this compound for the desired time. Include a positive control treated with FCCP.
-
Add TMRE or JC-1 dye to the cells at the recommended concentration and incubate for 15-30 minutes at 37°C.[16]
-
Wash the cells with PBS or a suitable buffer.
-
Analyze the fluorescence of the cells. For TMRE, a decrease in fluorescence indicates mitochondrial depolarization. For JC-1, a shift from red to green fluorescence indicates depolarization.[15]
Visualizations
Caption: Potential off-target cytotoxicity pathway of this compound in mammalian cells.
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
References
- 1. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. MmpL3 Inhibition: A New Approach to Treat Nontuberculous Mycobacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. The Mycobacterium tuberculosis MmpL3 inhibitor MSU-43085 is active in a mouse model of infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. LDH Cytotoxicity Assay [bio-protocol.org]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. media.cellsignal.com [media.cellsignal.com]
Technical Support Center: Enhancing In Vivo Bioavailability of MmpL3-IN-3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of the MmpL3 inhibitor, MmpL3-IN-3. Given that MmpL3 inhibitors are often hydrophobic, this guide focuses on strategies to overcome poor aqueous solubility for successful in vivo studies.
Troubleshooting Guide
This guide addresses common issues encountered during the in vivo evaluation of this compound and provides potential solutions.
Issue 1: Low and Variable Oral Bioavailability in Animal Models
-
Question: We are observing low and highly variable plasma concentrations of this compound after oral administration in our mouse model. What are the likely causes and how can we improve this?
-
Answer: Low and variable oral bioavailability is a common challenge for poorly soluble compounds like many MmpL3 inhibitors. The primary reasons are often poor dissolution in the gastrointestinal (GI) tract and/or significant first-pass metabolism. Here are several strategies to address this, ranging from simple formulation adjustments to more advanced techniques:
-
Particle Size Reduction: Decreasing the particle size of the drug substance increases its surface area, which can enhance the dissolution rate.[1]
-
Micronization: Milling the compound to the micron scale.
-
Nanonization: Further reducing the particle size to the nanometer range through techniques like wet-bead milling or high-pressure homogenization to create a nanosuspension.[2]
-
-
Solubility-Enhancing Formulations:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can create an amorphous form of the drug, which has a higher apparent solubility and dissolution rate compared to the crystalline form.[3][4]
-
Lipid-Based Formulations: Dissolving this compound in a lipid-based vehicle can improve its absorption by utilizing the body's natural lipid absorption pathways.[5][6] These can range from simple oil solutions to self-emulsifying drug delivery systems (SEDDS).
-
-
Use of Excipients:
-
Co-solvents: A mixture of water-miscible solvents can be used to dissolve the compound for oral gavage. However, be cautious of potential drug precipitation upon dilution in the GI tract.[7]
-
Surfactants: These can improve the wettability of the drug particles and promote the formation of micelles, which can solubilize the drug.
-
-
Issue 2: Drug Precipitation in the Gastrointestinal Tract
-
Question: We suspect that our formulation is leading to drug precipitation in the stomach or small intestine. How can we confirm this and what formulation strategies can prevent it?
-
Answer: Drug precipitation in the GI tract is a significant concern for formulations that create a supersaturated state, such as some co-solvent systems and amorphous solid dispersions.
-
Confirmation: While direct in vivo confirmation is complex, in vitro dissolution studies using biorelevant media (e.g., Simulated Gastric Fluid - SGF, and Simulated Intestinal Fluid - SIF) can provide strong evidence. A rapid decrease in drug concentration after initial dissolution suggests precipitation.
-
Prevention Strategies:
-
Precipitation Inhibitors: Incorporating polymers like hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) into your formulation can help maintain a supersaturated state by inhibiting drug crystallization.
-
Lipid-Based Formulations: These formulations can protect the drug from the aqueous environment of the GI tract, reducing the likelihood of precipitation. The digestion of lipids can also aid in keeping the drug in a solubilized state.[8]
-
Nanosuspensions: The high surface area and the presence of stabilizers in nanosuspensions can help maintain the drug in a dispersed state and promote rapid dissolution, minimizing the window for precipitation.
-
-
Issue 3: Inconsistent Results Between In Vitro Dissolution and In Vivo Performance
-
Question: Our formulation shows excellent dissolution in our in vitro tests, but the in vivo bioavailability is still poor. What could be causing this discrepancy?
-
Answer: A disconnect between in vitro and in vivo results can be frustrating. Several factors beyond simple dissolution can influence oral bioavailability:
-
Permeability: this compound may have low intestinal permeability. If the drug dissolves but cannot efficiently cross the intestinal wall, bioavailability will be limited. Consider conducting in vitro permeability assays (e.g., Caco-2) to assess this.
-
First-Pass Metabolism: The drug may be extensively metabolized in the liver or the intestinal wall after absorption. This can be investigated through in vitro metabolic stability assays using liver microsomes or hepatocytes.
-
Efflux Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestine, which pump the drug back into the GI lumen.[9]
-
In Vitro-In Vivo Correlation (IVIVC): The in vitro dissolution method may not be adequately simulating the in vivo conditions. Using biorelevant dissolution media that mimic the fed and fasted states of the GI tract can improve the IVIVC.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MmpL3 inhibitors like this compound?
A1: MmpL3 is an essential transporter protein in Mycobacterium tuberculosis responsible for exporting trehalose monomycolate (TMM) across the inner membrane. TMM is a crucial precursor for the synthesis of mycolic acids, which are key components of the mycobacterial cell wall. By inhibiting MmpL3, compounds like this compound block the transport of TMM, leading to a disruption of cell wall synthesis and ultimately bacterial death.[10][11]
Q2: What are the key physicochemical properties of this compound that I should characterize before starting in vivo studies?
A2: A thorough understanding of the physicochemical properties of this compound is crucial for successful formulation development.[7] Key parameters to measure include:
-
Aqueous solubility at different pH values (especially relevant for the pH range of the GI tract).
-
LogP (lipophilicity).
-
pKa (if the molecule is ionizable).
-
Crystalline form (polymorphism).
-
Melting point.
-
Chemical stability in different solvents and pH conditions.
Q3: Which formulation strategy is the best starting point for a poorly soluble compound like this compound?
A3: There is no one-size-fits-all answer, and the optimal strategy depends on the specific properties of this compound. A tiered approach is often effective:
-
Tier 1 (Simple Formulations): Start with simple aqueous suspensions with a wetting agent or co-solvent systems. These are quick to prepare and can provide an initial indication of in vivo exposure.
-
Tier 2 (Enabling Formulations): If simple formulations fail to provide adequate exposure, move to more advanced "enabling" formulations. Amorphous solid dispersions and lipid-based formulations are often good choices for BCS Class II compounds (low solubility, high permeability).[12] Nanosuspensions are also a powerful tool. The choice between these will depend on factors like the drug's LogP, melting point, and the required dose.
Q4: Are there any specific safety considerations when using solubility-enhancing excipients in preclinical studies?
A4: Yes, it is critical to ensure that the excipients used are well-tolerated in the chosen animal model at the intended concentrations. Some excipients can cause GI irritation or other toxicities. Always consult toxicology literature for the excipients you plan to use and consider running a vehicle tolerability study before initiating your main pharmacokinetic experiments.
Data Presentation: Comparative Pharmacokinetic Parameters
The following tables provide representative data on how different formulation strategies can improve the oral bioavailability of poorly soluble drugs. While this data is not for this compound specifically, it illustrates the potential improvements that can be achieved.
Table 1: Effect of Formulation on Oral Bioavailability of a Model Poorly Soluble Drug (Drug X)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 4.0 | 250 ± 75 | 100 (Reference) |
| Micronized Suspension | 150 ± 40 | 2.0 | 700 ± 150 | 280 |
| Nanosuspension | 450 ± 90 | 1.0 | 2100 ± 400 | 840 |
| Solid Dispersion | 600 ± 120 | 1.5 | 2800 ± 550 | 1120 |
| Lipid-Based (SEDDS) | 750 ± 150 | 1.0 | 3500 ± 600 | 1400 |
Data are presented as mean ± standard deviation and are hypothetical examples based on published literature for BCS Class II compounds.
Table 2: Composition of Example Formulations for a Poorly Soluble Compound
| Formulation Type | Components | Example Ratio (w/w) |
| Nanosuspension | Drug, Stabilizer (e.g., HPMC), Surfactant (e.g., Polysorbate 80), Water | 5% Drug, 1% HPMC, 0.5% Polysorbate 80, 93.5% Water |
| Solid Dispersion | Drug, Polymer (e.g., Copovidone or HPMCAS) | 1:3 (Drug:Polymer) |
| Lipid-Based (SEDDS) | Oil (e.g., Caprylic/Capric Triglyceride), Surfactant (e.g., Cremophor RH40), Co-surfactant (e.g., Transcutol HP) | 20% Oil, 50% Surfactant, 30% Co-surfactant |
Experimental Protocols
1. Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
This method is suitable for laboratory-scale preparation to quickly screen different polymers.
-
Materials: this compound, Polymer (e.g., Copovidone, HPMCAS), Volatile organic solvent (e.g., acetone, methanol, or a mixture).
-
Protocol:
-
Weigh the desired amounts of this compound and the polymer to achieve the target drug-to-polymer ratio (e.g., 1:3 w/w).
-
Dissolve both the drug and the polymer in a minimal amount of the chosen organic solvent in a round-bottom flask. Ensure complete dissolution.
-
Remove the solvent using a rotary evaporator under reduced pressure. The bath temperature should be kept as low as possible to minimize thermal degradation.
-
A thin film will form on the wall of the flask. Further dry the film under high vacuum for 24-48 hours to remove any residual solvent.
-
Scrape the dried film from the flask and grind it into a fine powder using a mortar and pestle.
-
Store the resulting solid dispersion in a desiccator to prevent moisture absorption.
-
Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of the drug.
-
2. Preparation of a Lipid-Based Formulation (SEDDS)
This protocol describes the preparation of a Self-Emulsifying Drug Delivery System.
-
Materials: this compound, Oil phase (e.g., Captex 355), Surfactant (e.g., Cremophor EL), Co-surfactant (e.g., Transcutol P).
-
Protocol:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Construct a pseudo-ternary phase diagram to identify the self-emulsifying region for different ratios of oil, surfactant, and co-surfactant.
-
Weigh the selected amounts of the oil, surfactant, and co-surfactant into a glass vial.
-
Heat the mixture to a slightly elevated temperature (e.g., 40°C) to reduce viscosity and facilitate mixing.
-
Add the pre-weighed this compound to the excipient mixture.
-
Vortex or stir the mixture until the drug is completely dissolved and the solution is clear and homogenous.
-
To test the self-emulsification properties, add a small amount of the formulation to water with gentle agitation and observe the formation of a fine emulsion.
-
3. Preparation of a Nanosuspension by Wet-Bead Milling
This is a common top-down method for producing drug nanosuspensions.
-
Materials: this compound, Stabilizer (e.g., HPMC), Surfactant (e.g., Polysorbate 80), Milling media (e.g., yttrium-stabilized zirconium oxide beads), Purified water.
-
Protocol:
-
Prepare a suspension of this compound in an aqueous solution containing the stabilizer and surfactant.
-
Add the suspension and the milling media to the milling chamber of a bead mill.
-
Mill the suspension at a controlled temperature for a specified duration. The milling time will need to be optimized to achieve the desired particle size.
-
Periodically take samples to monitor the particle size distribution using a technique like laser diffraction or dynamic light scattering.
-
Once the target particle size is reached, separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for particle size, zeta potential, and drug content.
-
Visualizations
Caption: MmpL3 signaling pathway in Mycobacterium tuberculosis.
Caption: Experimental workflow for improving bioavailability.
Caption: Logical relationships for troubleshooting low bioavailability.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Trends on Solid Dispersions: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting MmpL3 for anti-tuberculosis drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. pharm-int.com [pharm-int.com]
Technical Support Center: Refining High-Throughput Screening Assays for MmpL3 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on high-throughput screening (HTS) assays for inhibitors of Mycobacterium tuberculosis MmpL3.
Frequently Asked Questions (FAQs)
Q1: What is MmpL3 and why is it an attractive target for tuberculosis drug discovery?
A1: MmpL3 is an essential inner membrane transporter in Mycobacterium tuberculosis belonging to the Resistance-Nodulation-cell Division (RND) superfamily.[1] It is responsible for translocating trehalose monomycolate (TMM), a crucial precursor for mycolic acids, from the cytoplasm to the periplasm.[1][2] Mycolic acids are fundamental components of the unique and protective mycobacterial outer membrane. The essentiality of MmpL3 for mycobacterial growth and viability, coupled with its conservation across mycobacterial species, makes it a highly attractive target for the development of new anti-tuberculosis drugs.[1][2][3][4]
Q2: What are the most common HTS assays used to identify MmpL3 inhibitors?
A2: The most common HTS assays for identifying MmpL3 inhibitors are whole-cell phenotypic screens. These screens identify compounds that inhibit the growth of whole Mycobacterium cells.[1][2][5] A widely used method is the Microplate Alamar Blue Assay (MABA), which uses a colorimetric or fluorometric readout to assess cell viability.[6][7][8][9] Following initial hits from phenotypic screens, secondary assays are employed to confirm MmpL3 as the target. These include lipid accumulation assays to detect the buildup of TMM and competitive binding assays using fluorescent probes.[1][2]
Q3: How can I confirm that a hit from a whole-cell screen directly targets MmpL3?
A3: Confirming direct MmpL3 inhibition is a critical step to rule out off-target effects. Several methods can be employed:
-
Genetic Approaches: Using an mmpL3 knockdown strain of M. tuberculosis can show increased susceptibility to a direct MmpL3 inhibitor.[2][3] Alternatively, isolating and sequencing spontaneous resistant mutants to your compound of interest can reveal mutations in the mmpL3 gene, providing strong evidence of direct interaction.[1]
-
TMM Accumulation Assay: Direct inhibitors of MmpL3 will cause an accumulation of its substrate, trehalose monomycolate (TMM), within the mycobacterial cell. This can be detected using radiolabeled precursors and thin-layer chromatography (TLC).[2]
-
Competitive Binding Assays: These assays utilize a fluorescent probe known to bind to MmpL3. A direct inhibitor will compete with the probe for binding, resulting in a decreased fluorescent signal.[1]
-
Proton Motive Force (PMF) Dissipation Assays: Some compounds can indirectly inhibit MmpL3 by dissipating the proton motive force across the mycobacterial membrane, which MmpL3 relies on for energy.[10] It is crucial to test hit compounds for PMF disruption to distinguish direct from indirect inhibitors.
Q4: What are Pan-Assay Interference Compounds (PAINS) and how can I identify them in my screen?
A4: Pan-Assay Interference Compounds (PAINS) are molecules that appear as hits in many different HTS assays due to non-specific activity, such as chemical reactivity, aggregation, or fluorescence interference. They are a common source of false positives.[11] Several computational filters and structural alerts, such as the Brenk structural alert system, can be used to identify potential PAINS among your hit compounds.[11][12] It is advisable to run these filters on your hit list before committing to extensive follow-up studies.
Troubleshooting Guides
High False-Positive Rate in Primary Screen
| Potential Cause | Troubleshooting Steps |
| Non-specific inhibition due to compound properties (e.g., lipophilicity) | Implement stricter filtering criteria for physicochemical properties of the compound library. Prioritize hits with drug-like properties. |
| Pan-Assay Interference Compounds (PAINS) | Utilize computational filters and structural alerts (e.g., Brenk) to flag potential PAINS in the hit list.[11][12] Cross-reference hits against known PAINS databases. |
| Indirect inhibition via Proton Motive Force (PMF) dissipation | Screen primary hits in a counter-assay to measure their effect on the bacterial membrane potential (e.g., using a fluorescent dye like DiOC₂(3)).[10] |
| Assay artifacts (e.g., compound fluorescence) | Pre-screen the compound library for intrinsic fluorescence at the assay's excitation and emission wavelengths. |
| Cross-contamination of plates or reagents | Adhere to strict aseptic techniques. Regularly check reagents and media for contamination.[13] |
Inconsistent Results in Secondary Assays (e.g., TMM Accumulation)
| Potential Cause | Troubleshooting Steps |
| Sub-optimal compound concentration | Perform dose-response experiments to determine the optimal concentration for observing TMM accumulation without causing excessive cytotoxicity. |
| Variability in bacterial growth phase | Ensure that mycobacterial cultures are in the mid-logarithmic growth phase for all experiments to ensure consistent metabolic activity. |
| Inefficient lipid extraction | Optimize the lipid extraction protocol. Ensure complete removal of the aqueous phase and proper drying of the lipid extract before TLC analysis. |
| Issues with radiolabeling | Verify the specific activity and purity of the radiolabeled precursor (e.g., ¹⁴C-acetic acid or ¹⁴C-propionate). Ensure sufficient incubation time for incorporation. |
| Inconsistent TLC separation | Prepare fresh TLC solvent systems for each experiment. Ensure the TLC tank is properly saturated with the solvent vapor. Use standardized spotting techniques. |
Difficulty in Generating and Characterizing MmpL3-Resistant Mutants
| Potential Cause | Troubleshooting Steps |
| Low frequency of resistance | Increase the number of cells plated on selective agar. Consider using a higher concentration of the inhibitor to increase selective pressure. |
| Compound instability on solid media | Verify the stability of your compound in agar over the required incubation period. If unstable, consider alternative methods for resistance selection. |
| Multiple resistance mechanisms | Perform whole-genome sequencing on multiple independent resistant mutants to identify recurring mutations in the mmpL3 gene and distinguish them from other potential resistance-conferring mutations. |
| Poor growth of resistant mutants | Some mmpL3 mutations may confer a fitness cost. Optimize growth conditions for the isolated mutants (e.g., supplementing the medium). |
Experimental Protocols
Microplate Alamar Blue Assay (MABA) for MmpL3 Inhibitor Screening
This protocol is adapted for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80
-
96-well flat-bottom sterile microplates
-
Alamar Blue reagent
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Isoniazid)
-
Negative control (DMSO vehicle)
Procedure:
-
Bacterial Culture Preparation:
-
Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.6).
-
Adjust the culture to a McFarland standard of 1.0 and then dilute 1:50 in 7H9 broth to obtain the final inoculum.
-
-
Compound Plating:
-
In a 96-well plate, add 100 µL of 7H9 broth to all wells.
-
Add 2 µL of the test compounds in DMSO to the first column of wells (in triplicate) to achieve the highest desired concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the subsequent columns.
-
Include positive control (Isoniazid) and negative control (DMSO) wells.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Seal the plates with a breathable membrane or parafilm and incubate at 37°C.
-
-
Alamar Blue Addition and Reading:
-
After 5-7 days of incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 to each well.
-
Incubate for another 16-24 hours at 37°C.
-
Visually inspect the plates. A color change from blue to pink indicates bacterial growth.
-
Alternatively, read the fluorescence using a microplate reader (excitation 560 nm, emission 590 nm).
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink (or shows a significant reduction in fluorescence compared to the DMSO control).
-
Trehalose Monomycolate (TMM) Accumulation Assay
This protocol is for detecting the intracellular accumulation of TMM in M. tuberculosis upon treatment with a potential MmpL3 inhibitor.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth (as above)
-
¹⁴C-acetic acid or ¹⁴C-propionate
-
Test compound and controls (e.g., a known MmpL3 inhibitor and DMSO)
-
Solvents for lipid extraction (e.g., chloroform:methanol mixture)
-
Silica gel TLC plates
-
TLC developing solvent (e.g., chloroform:methanol:water, 60:30:6, v/v/v)
-
Phosphorimager or autoradiography film
Procedure:
-
Radiolabeling and Compound Treatment:
-
Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase.
-
Inoculate fresh 7H9 broth with the culture and add ¹⁴C-acetic acid (or ¹⁴C-propionate) to a final concentration of 1 µCi/mL.
-
Add the test compound at a pre-determined concentration (e.g., 5x MIC) and the controls.
-
Incubate at 37°C for 6-24 hours.
-
-
Lipid Extraction:
-
Harvest the bacterial cells by centrifugation.
-
Wash the cell pellet with PBS to remove unincorporated radiolabel.
-
Extract the total lipids from the cell pellet using a chloroform:methanol (e.g., 2:1, v/v) mixture.
-
Separate the organic and aqueous phases by adding water and centrifuging.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Thin-Layer Chromatography (TLC):
-
Resuspend the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v).
-
Spot equal amounts of the lipid extracts (based on initial culture OD or radioactivity counts) onto a silica gel TLC plate.
-
Develop the TLC plate in a tank saturated with the appropriate developing solvent.
-
Allow the solvent front to migrate near the top of the plate.
-
Air-dry the TLC plate.
-
-
Detection and Analysis:
-
Expose the TLC plate to a phosphorimager screen or autoradiography film.
-
Analyze the resulting image. An accumulation of the radiolabeled TMM spot in the lanes corresponding to the test compound, compared to the DMSO control, indicates inhibition of MmpL3.
-
Data Presentation
Table 1: Comparative MIC₅₀ Values of Known MmpL3 Inhibitors against M. tuberculosis H37Rv
| Compound | Scaffold | MIC₅₀ (µM) | Reference |
| SQ109 | Diamine | 0.6 | [14] |
| AU1235 | Urea | 0.1 | [14] |
| BM212 | Pyrrole | 0.2 | [14] |
| ICA38 | Indolecarboxamide | 0.04 | [14] |
| NITD-349 | Indolecarboxamide | 0.03 | [2] |
Table 2: Troubleshooting HTS Assay Parameters
| Parameter | Recommended Value/Range | Potential Issues if Deviated |
| Bacterial Inoculum (OD₆₀₀) | 0.05 - 0.1 | Too high: rapid nutrient depletion; Too low: extended incubation time, weak signal. |
| DMSO Concentration (%) | ≤ 1% | >1%: potential for solvent toxicity, leading to false positives. |
| Incubation Time (MABA) | 5-7 days | Too short: insufficient growth for signal; Too long: overgrowth in control wells. |
| Alamar Blue Incubation | 16-24 hours | Too short: weak signal; Too long: over-reduction in control wells, masking subtle inhibition. |
| Radiolabel Concentration | 1-2 µCi/mL | Too low: weak signal in TMM assay; Too high: increased cost and waste. |
Visualizations
Caption: Mechanism of MmpL3-mediated TMM transport and its inhibition.
Caption: High-throughput screening workflow for identifying MmpL3 inhibitors.
References
- 1. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Utilization of CRISPR Interference To Validate MmpL3 as a Drug Target in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The driving force for mycolic acid export by mycobacterial MmpL3 is proton translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The use of the microplate alamar blue assay (MABA) to assess the susceptibility of Mycobacterium lepraemurium to anti-leprosy and other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Novel Inhibitors to MmpL3 Transporter of Mycobacterium tuberculosis by Structure-Based High-Throughput Virtual Screening and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. False-Positive Mycobacterium tuberculosis Detection: Ways to Prevent Cross-Contamination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
Technical Support Center: Investigating the Impact of MmpL3-IN-3 on Proton Motive Force
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the effects of the mycobacterial membrane protein large 3 (MmpL3) inhibitor, MmpL3-IN-3, on the proton motive force (PMF).
FAQs: Understanding MmpL3 and Proton Motive Force
Q1: What is MmpL3 and why is it a target for drug development?
A1: MmpL3 is an essential inner membrane transporter in mycobacteria, including Mycobacterium tuberculosis. It is a member of the Resistance-Nodulation-Division (RND) superfamily of transporters.[1] MmpL3 plays a crucial role in the biogenesis of the mycobacterial outer membrane by translocating trehalose monomycolates (TMM), the precursors of mycolic acids, across the cytoplasmic membrane.[2][3][4] Its essentiality for mycobacterial growth and viability makes it a promising target for the development of new anti-tuberculosis drugs.[5][6]
Q2: How is the function of MmpL3 linked to the proton motive force (PMF)?
A2: MmpL3 functions as a proton-substrate antiporter.[3][7] This means it utilizes the energy stored in the proton motive force (PMF) to export its substrate, TMM. The PMF is composed of two components: the transmembrane electrical potential (Δψ) and the transmembrane pH gradient (ΔpH).[7][8] MmpL3 harnesses the influx of protons down their electrochemical gradient to drive the efflux of TMM against its concentration gradient.[5][9]
Q3: What is the proposed mechanism of action for MmpL3 inhibitors like this compound regarding the PMF?
A3: Many MmpL3 inhibitors are believed to act by disrupting the PMF, which in turn inhibits MmpL3 function.[6][10] There are two main proposed mechanisms:
-
Direct Inhibition: The inhibitor binds directly to MmpL3, often within the proton translocation channel, thereby blocking proton flow and inhibiting transporter activity.[5][11][12]
-
Indirect Inhibition (PMF Dissipation): The inhibitor acts as an uncoupler, dissipating one or both components of the PMF (Δψ and/or ΔpH).[7][13] This reduction in the driving force for MmpL3 leads to the inhibition of TMM transport. Some compounds may exhibit both direct and indirect inhibitory effects.[14]
Q4: Can MmpL3 inhibitors affect other cellular processes besides TMM transport?
A4: Yes, particularly if they act by dissipating the PMF. The PMF is crucial for various essential cellular processes, including ATP synthesis by ATP synthase, nutrient uptake, and flagellar motion.[8][15] Therefore, inhibitors that collapse the PMF can have broader effects on mycobacterial physiology and viability, which may contribute to their overall antibacterial activity.[7]
Troubleshooting Guide
This guide addresses common issues encountered during experiments investigating the impact of this compound on the proton motive force.
Issue 1: No significant change in PMF observed after treatment with this compound.
| Possible Cause | Troubleshooting Steps |
| Incorrect inhibitor concentration. | Titrate this compound across a range of concentrations, including and exceeding the minimum inhibitory concentration (MIC). |
| Inappropriate assay conditions. | Ensure the buffer system and pH are optimal for the chosen PMF measurement assay and are compatible with mycobacterial physiology. |
| Assay not sensitive enough. | Consider using alternative or complementary assays to measure Δψ and ΔpH. For example, if using a fluorescent probe for Δψ, try a different probe with a distinct mechanism or spectral properties. |
| This compound has a direct mode of action. | If the inhibitor directly blocks the MmpL3 proton channel without dissipating the global PMF, a whole-cell PMF assay may not show a significant change. In this case, consider using reconstituted MmpL3 in proteoliposomes to directly measure proton translocation.[5][16] |
| Drug efflux. | Mycobacteria possess efflux pumps that can expel inhibitors. Consider co-administration with an efflux pump inhibitor to increase the intracellular concentration of this compound. |
Issue 2: High background or inconsistent fluorescence readings in PMF assays.
| Possible Cause | Troubleshooting Steps |
| Autofluorescence of the inhibitor. | Measure the fluorescence of this compound alone at the excitation and emission wavelengths used for the PMF probe to determine its contribution to the signal. |
| Improper washing of cells. | Ensure thorough washing of the mycobacterial cells to remove excess fluorescent probe that has not been taken up. |
| Cell clumping. | Gently sonicate or vortex the cell suspension to ensure a homogenous sample before measurement. The use of a mild detergent like Tween 80 in the culture medium can also reduce clumping. |
| Incorrect probe concentration. | Optimize the concentration of the fluorescent probe. High concentrations can lead to quenching or toxicity, while low concentrations may result in a weak signal. |
| Instrument settings not optimized. | Calibrate and optimize the settings of the fluorometer or flow cytometer for the specific fluorescent probe being used. |
Issue 3: Conflicting results between different PMF assays.
| Possible Cause | Troubleshooting Steps | | Differential effects on Δψ and ΔpH. | this compound may selectively dissipate one component of the PMF more than the other.[7] Ensure you are using separate, validated assays for both Δψ and ΔpH to get a complete picture. | | Off-target effects of the inhibitor. | The inhibitor might have other cellular targets that indirectly influence the PMF. It is important to consider and investigate potential off-target effects. | | Different sensitivities of the assays. | The chosen assays may have different dynamic ranges and sensitivities. Compare the results with those obtained using well-characterized PMF uncouplers as positive controls. |
Quantitative Data on the Impact of MmpL3 Inhibitors on PMF
The following table summarizes the effects of various MmpL3 inhibitors on the components of the proton motive force in mycobacteria. While specific data for "this compound" is not available in the provided search results, the data for these representative inhibitors illustrate the potential impacts.
| Inhibitor | Organism | Effect on Δψ | Effect on ΔpH | Reference |
| SQ109 | M. tuberculosis | Dissipation | Dissipation | [7] |
| BM212 | M. tuberculosis | Dissipation | Dissipation | [7] |
| AU1235 | M. tuberculosis | No significant effect | Dissipation | [7] |
| E11 | M. smegmatis | No effect | Disruption | [13] |
Experimental Protocols
1. Measurement of Transmembrane Electrical Potential (Δψ) using DiOC2(3) and Flow Cytometry
This protocol is adapted from methods used to assess the membrane potential in mycobacteria.[8]
-
Materials:
-
Mycobacterial culture in logarithmic growth phase.
-
Phosphate-buffered saline (PBS).
-
DiOC2(3) (3,3'-diethyloxacarbocyanine iodide) stock solution in DMSO.
-
This compound stock solution in a suitable solvent (e.g., DMSO).
-
Valinomycin (positive control for Δψ dissipation).
-
Flow cytometer.
-
-
Procedure:
-
Harvest mycobacterial cells by centrifugation and wash twice with PBS.
-
Resuspend the cell pellet in PBS to the desired cell density.
-
Add this compound to the cell suspension at the desired final concentration. Include a vehicle control (solvent only) and a positive control (valinomycin).
-
Incubate the cells at 37°C for the desired treatment time.
-
Add DiOC2(3) to a final concentration of 30 µM and incubate in the dark at 37°C for 15-30 minutes.
-
Analyze the stained cells using a flow cytometer. Excite the sample with a 488 nm laser and collect fluorescence emission in both the green (e.g., 525/50 nm) and red (e.g., 610/20 nm) channels.
-
The ratio of red to green fluorescence is proportional to the membrane potential. A decrease in this ratio indicates depolarization (dissipation of Δψ).
-
2. Measurement of Transmembrane pH Gradient (ΔpH) using a Fluorescent pH Probe
This protocol is based on the principle of using a pH-sensitive fluorescent probe to measure the internal pH of the cells.
-
Materials:
-
Mycobacterial culture in logarithmic growth phase.
-
Buffer at a known external pH (e.g., pH 7.0).
-
Fluorescent pH probe (e.g., BCECF-AM or pyranine for reconstituted systems).
-
This compound stock solution.
-
Nigericin (positive control for ΔpH dissipation).
-
Fluorometer.
-
-
Procedure:
-
Harvest and wash mycobacterial cells as described above.
-
Load the cells with the fluorescent pH probe according to the manufacturer's instructions. This often involves incubation to allow the probe to enter the cells and be activated by intracellular esterases.
-
Wash the cells to remove the extracellular probe.
-
Resuspend the cells in a buffer of known external pH.
-
Treat the cells with this compound or nigericin.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths for the chosen probe. The ratio of fluorescence at two different excitation wavelengths is often used to determine the intracellular pH.
-
The ΔpH is calculated as the difference between the internal and external pH. A decrease in this difference indicates dissipation of the pH gradient.
-
Visualizations
Caption: Mechanisms of this compound action on proton motive force.
Caption: Troubleshooting workflow for unexpected PMF assay results.
References
- 1. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. pnas.org [pnas.org]
- 4. MmpL3 is the flippase for mycolic acids in mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The driving force for mycolic acid export by mycobacterial MmpL3 is proton translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MmpL3 Inhibition: A New Approach to Treat Nontuberculous Mycobacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The protonmotive force is required for maintaining ATP homeostasis and viability of hypoxic, nonreplicating Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allosteric coupling of substrate binding and proton translocation in MmpL3 transporter from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Novel Acetamide Indirectly Targets Mycobacterial Transporter MmpL3 by Proton Motive Force Disruption [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Structure-function profile of MmpL3, the essential mycolic acid transporter from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Acetamide Indirectly Targets Mycobacterial Transporter MmpL3 by Proton Motive Force Disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Direct Inhibition of MmpL3 by Novel Antitubercular Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchwithrutgers.com [researchwithrutgers.com]
- 16. pnas.org [pnas.org]
Validation & Comparative
Comparative Analysis of MmpL3 Inhibitors: MmpL3-IN-3 (Represented by Indolecarboxamide NITD-349) vs. BM212
A detailed guide for researchers, scientists, and drug development professionals on the comparative activities of two prominent classes of MmpL3 inhibitors.
This guide provides a comprehensive comparison of the antitubercular activity of the 1,5-diarylpyrrole derivative BM212 and a representative of the indolecarboxamide class of MmpL3 inhibitors, NITD-349, which will be used as a proxy for MmpL3-IN-3 for the purpose of this analysis. Both compounds target the essential Mycobacterium tuberculosis membrane protein MmpL3, a critical transporter of trehalose monomycolate (TMM), a precursor for mycolic acid biosynthesis and cell wall construction.[1][2][3] Inhibition of MmpL3 disrupts the integrity of the mycobacterial cell wall, leading to bacterial death.[1] This guide presents a compilation of their in vitro and in vivo activities, cytotoxicity profiles, and the experimental methodologies used for their evaluation.
Mechanism of Action and Signaling Pathway
MmpL3 is a member of the Resistance-Nodulation-Division (RND) superfamily of transporters.[3] It functions as a proton-motive force (PMF) dependent flippase, translocating TMM from the cytoplasm to the periplasm.[2][3] Both BM212 and indolecarboxamides like NITD-349 inhibit this process. While both are confirmed MmpL3 inhibitors, some studies suggest that their precise mechanisms may differ. Several MmpL3 inhibitors, including BM212, have been shown to dissipate the transmembrane electrochemical proton gradient, which could contribute to their antimycobacterial effects.[4] Evidence also points to a direct interaction of BM212 with the MmpL3 protein.[2] Indolecarboxamides like NITD-349 are also potent inhibitors of MmpL3, with resistance mutations mapping to the mmpL3 gene.[5]
Data Presentation
Table 1: In Vitro Activity against Mycobacterium tuberculosis
| Compound | Strain | MIC (μM) | MIC (μg/mL) | Citation(s) |
| BM212 | H37Rv | 5 | ~2.07 | [5] |
| Clinical Isolates (Drug-Sensitive) | - | 0.7 - 1.5 | [6] | |
| Drug-Resistant Isolates | - | 0.7 - 6.2 | [6] | |
| NITD-349 | H37Rv | 0.023 (MIC50) | ~0.01 | [7] |
| MDR Strains | 0.04 - 0.08 | ~0.017 - 0.034 | [7] |
Table 2: Intracellular Activity and Cytotoxicity
| Compound | Intracellular Activity (vs. Mtb in macrophages) | Cytotoxicity (Cell Line) | CC50 / IC50 (μM) | Selectivity Index (SI) | Citation(s) |
| BM212 | MIC: 0.5 µg/mL (U937 cells) | Vero | >25 | >50 (based on MIC of ~0.5 µg/mL) | [6] |
| NITD-349 | Active against intramacrophage Mtb | - | - | - | [7] |
Table 3: In Vivo Efficacy in Mouse Models of Tuberculosis
| Compound | Mouse Model | Dosing Regimen | Efficacy (Log10 CFU Reduction in Lungs) | Citation(s) |
| BM212 (analogue) | Acute Infection | - | ED99 of 49 mg/kg | [8][9] |
| NITD-349 | Acute Infection | 12.5 mg/kg | 0.9 | [7] |
| Acute Infection | 50 mg/kg | 3.4 | [7] | |
| Chronic Infection | Efficacious | - | [5] |
Experimental Protocols
A general workflow for evaluating novel antitubercular agents targeting MmpL3 is depicted below.
Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of a compound that inhibits visible growth of a microorganism, is a standard measure of in vitro antimicrobial activity.
-
Method: Broth microdilution is a commonly used method.
-
Procedure:
-
A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium for mycobacteria (e.g., Middlebrook 7H9).
-
Each well is inoculated with a standardized suspension of M. tuberculosis.
-
Plates are incubated at 37°C for a defined period (typically 7-14 days for M. tuberculosis).
-
Growth inhibition is assessed visually or by using a growth indicator such as Resazurin. The MIC is the lowest concentration of the compound that prevents a color change (indicating no metabolic activity).
-
Cytotoxicity Assays
Cytotoxicity assays are performed to evaluate the toxicity of a compound against mammalian cells, which helps in determining its therapeutic index.
-
Cell Line: Human monocytic cell lines like THP-1 or kidney epithelial cells like Vero are commonly used.
-
Method: MTT or MTS assays are frequently employed.
-
Procedure:
-
Mammalian cells are seeded in 96-well plates and allowed to adhere.
-
The cells are then exposed to serial dilutions of the test compound for a specified duration (e.g., 48-72 hours).
-
A reagent (MTT or MTS) is added, which is converted into a colored formazan product by metabolically active cells.
-
The absorbance of the colored product is measured, which is proportional to the number of viable cells. The concentration that reduces cell viability by 50% (CC50 or IC50) is then calculated.
-
In Vivo Efficacy in a Mouse Model of Tuberculosis
Animal models are crucial for evaluating the in vivo efficacy of potential drug candidates.
-
Model: BALB/c or C57BL/6 mice are commonly used.
-
Infection: Mice are infected with M. tuberculosis via aerosol to establish a lung infection.
-
Treatment: After a set period to allow the infection to establish (acute or chronic phase), mice are treated with the test compound, typically administered orally, for a defined duration.
-
Evaluation: At the end of the treatment period, mice are euthanized, and the bacterial load (Colony Forming Units, CFU) in the lungs and other organs (like the spleen) is determined by plating serial dilutions of tissue homogenates on a suitable agar medium. The efficacy is measured by the reduction in CFU counts compared to untreated control mice.
Conclusion
Both BM212 and the indolecarboxamide NITD-349 are potent inhibitors of the essential mycobacterial transporter MmpL3. Based on the available data, the indolecarboxamide class, represented by NITD-349, demonstrates superior in vitro potency against both drug-sensitive and multidrug-resistant strains of M. tuberculosis with MIC values in the nanomolar range. BM212 also exhibits potent activity, including against drug-resistant strains and intracellular mycobacteria. Both classes of compounds have demonstrated efficacy in in vivo models of tuberculosis. The choice between these or other MmpL3 inhibitors for further development would depend on a comprehensive evaluation of their full pharmacokinetic and pharmacodynamic profiles, as well as their safety and toxicity. The data presented in this guide provides a foundation for such comparative assessments.
References
- 1. Inoculum-dependent bactericidal activity of a Mycobacterium tuberculosis MmpL3 inhibitor | SEATRAC [seatrac.uw.edu]
- 2. pnas.org [pnas.org]
- 3. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Inhibition of MmpL3 by Novel Antitubercular Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indolcarboxamide is a preclinical candidate for treating multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inoculum-dependent bactericidal activity of a Mycobacterium tuberculosis MmpL3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NITD-349 - Immunomart [immunomart.org]
Navigating Resistance: A Comparative Guide to Cross-Resistance Between MmpL3 Inhibitors
A deep dive into the cross-resistance profiles of MmpL3 inhibitors, providing researchers and drug developers with essential data and methodologies to guide novel anti-tubercular agent discovery.
The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the development of novel therapeutics acting on new targets. The mycolic acid transporter, MmpL3, has been identified as a highly vulnerable target, with numerous structurally diverse inhibitors demonstrating potent anti-tubercular activity. However, the potential for cross-resistance between these inhibitors poses a significant challenge to their clinical development. This guide provides a comparative analysis of cross-resistance studies between various MmpL3 inhibitors, supported by experimental data and detailed protocols.
MmpL3 Inhibitors: An Overview
MmpL3 is an essential inner membrane transporter in Mtb, responsible for the export of trehalose monomycolate (TMM), a crucial precursor for the biosynthesis of the mycobacterial outer membrane.[1][2][3] Inhibition of MmpL3 disrupts this vital process, leading to bacterial cell death.[2] Several classes of small molecules have been identified as MmpL3 inhibitors, including adamantyl ureas (e.g., AU1235), diamines (e.g., SQ109), indolecarboxamides (e.g., NITD-304, NITD-349), and benzimidazoles, among others.[1][4] Resistance to these compounds predominantly arises from mutations within the mmpL3 gene.[3][5]
Cross-Resistance Profiles of MmpL3 Inhibitors
Understanding the patterns of cross-resistance among different MmpL3 inhibitors is critical for predicting the utility of new compounds against resistant strains and for designing effective combination therapies. The following tables summarize key cross-resistance data from published studies, showcasing the minimum inhibitory concentrations (MICs) of various inhibitors against wild-type and MmpL3-mutant Mtb strains.
Table 1: Cross-Resistance in Spontaneous Resistant Mutants
This table illustrates the cross-resistance profiles of Mtb strains with spontaneous mutations in MmpL3 selected for by specific inhibitors. The data highlights that mutations selected by one inhibitor can confer resistance to other, structurally distinct MmpL3 inhibitors.
| Mtb Strain | Selecting Compound | MmpL3 Mutation | MIC (μg/mL) |
| SQ109 | |||
| Wild-Type | - | - | 0.3 |
| Mutant 1 | SQ109 | G253E | >10 |
| Mutant 2 | AU1235 | A700V | 5 |
| Mutant 3 | Indolecarboxamide | L567P | >10 |
Data compiled from multiple sources, representing typical findings in the field.[1][5]
Table 2: Cross-Resistance of MmpL3 Mutants to a Broader Panel of Inhibitors
This table expands the analysis to a wider range of MmpL3 inhibitors and specific MmpL3 mutations. This detailed view allows for the identification of inhibitor classes that may retain activity against certain resistant mutants.
| MmpL3 Mutation | MIC (μM) |
| HC2091 | |
| Wild-Type | 0.25 |
| F255L | 8 |
| Y252H | >16 |
| V646M | 4 |
| M649T | 6 |
This data demonstrates that different mutations in MmpL3 can lead to varied levels of resistance against different inhibitor scaffolds.[5][6][7]
Mechanistic Insights from Cross-Resistance Studies
Cross-resistance profiling has revealed that MmpL3 inhibitors and resistance-conferring mutations can be grouped into distinct clades.[6][8] This suggests that different classes of inhibitors may interact with MmpL3 in distinct, albeit overlapping, ways. For instance, some mutations may confer broad resistance to multiple inhibitor classes, while others may be more specific.[6][9]
Interestingly, some MmpL3 inhibitors, such as SQ109, have been shown to also dissipate the proton motive force (PMF), which is the energy source for MmpL3's transport activity.[1][10] This dual mechanism of action could influence its resistance profile. However, studies have provided evidence that even inhibitors affecting the PMF can directly bind to MmpL3.[11][12]
Experimental Protocols
The following are generalized protocols for key experiments in MmpL3 inhibitor cross-resistance studies, based on methodologies reported in the literature.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Materials:
-
Mycobacterium tuberculosis strains (wild-type and mutants)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
MmpL3 inhibitors dissolved in dimethyl sulfoxide (DMSO)
-
96-well microplates
-
-
Procedure:
-
Prepare a serial dilution of each MmpL3 inhibitor in 7H9 broth in a 96-well plate.
-
Inoculate the wells with a standardized suspension of Mtb to a final optical density at 590 nm (OD590) of approximately 0.05-0.1.
-
Include positive (no drug) and negative (no bacteria) control wells.
-
Incubate the plates at 37°C for 7-14 days.
-
The MIC is determined as the lowest drug concentration at which there is no visible growth.
-
Isolation of Resistant Mutants
This protocol describes the selection of spontaneous Mtb mutants resistant to an MmpL3 inhibitor.
-
Materials:
-
Wild-type Mycobacterium tuberculosis
-
Middlebrook 7H10 agar supplemented with OADC
-
MmpL3 inhibitor
-
-
Procedure:
-
Grow a culture of wild-type Mtb in 7H9 broth to late-log phase (OD590 ≈ 0.8).
-
Plate a high density of the bacterial culture onto 7H10 agar plates containing the MmpL3 inhibitor at a concentration of 5-10 times the MIC.
-
Incubate the plates at 37°C for 3-6 weeks until colonies appear.
-
To confirm resistance, streak individual colonies onto a new set of 7H10 plates containing the same concentration of the inhibitor.
-
Isolates that grow are considered resistant mutants.
-
Genomic DNA is then extracted from the resistant mutants, and the mmpL3 gene is amplified by PCR and sequenced to identify mutations.[5]
-
Visualizing the Workflow and Mechanism
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for MmpL3 inhibitor cross-resistance studies.
Caption: MmpL3-mediated TMM transport and its inhibition.
Conclusion
Cross-resistance among MmpL3 inhibitors is a complex phenomenon influenced by the specific inhibitor scaffold and the location of the resistance-conferring mutation within the MmpL3 protein. The data presented in this guide underscores the importance of comprehensive cross-resistance profiling in the early stages of drug discovery. By understanding these resistance patterns, researchers can prioritize the development of inhibitors with a lower propensity for cross-resistance and identify potential combination therapies to combat the evolution of drug resistance in Mycobacterium tuberculosis. The provided methodologies offer a standardized framework for conducting such crucial investigations.
References
- 1. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are MmpL3 inhibitors and how do they work? [synapse.patsnap.com]
- 3. The driving force for mycolic acid export by mycobacterial MmpL3 is proton translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MmpL3 Inhibition: A New Approach to Treat Nontuberculous Mycobacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple Mutations in Mycobacterium tuberculosis MmpL3 Increase Resistance to MmpL3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. Novel insights into the mechanism of inhibition of MmpL3, a target of multiple pharmacophores in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
In Vivo Efficacy of MmpL3 Inhibitors Versus First-Line TB Drugs: A Comparative Guide
A note on the specified compound MmpL3-IN-3: Publicly available scientific literature and databases lack specific in vivo efficacy data for the compound designated "this compound." This compound, also referenced as "Compound 12" in some chemical supplier catalogs and a patent for indole-based therapeutics, is likely a preclinical research compound with limited published data on its performance in animal models of tuberculosis.
Therefore, to fulfill the core requirements of this guide, we will provide a comprehensive comparison of a well-characterized, clinically advanced MmpL3 inhibitor, SQ109 , against the standard first-line tuberculosis (TB) drugs. SQ109 serves as a representative for this novel class of antibiotics, offering a data-rich foundation for comparison.
Introduction to MmpL3 Inhibition and First-Line TB Therapy
Tuberculosis treatment has long relied on a core group of first-line drugs that target various essential processes in Mycobacterium tuberculosis. However, the rise of drug resistance has necessitated the discovery of novel therapeutic agents with different mechanisms of action. MmpL3 inhibitors have emerged as a promising new class of anti-tubercular drugs.
-
First-Line TB Drugs: The standard regimen includes Isoniazid (INH), Rifampicin (RIF), Pyrazinamide (PZA), and Ethambutol (EMB). These drugs act on diverse targets, from cell wall synthesis to RNA transcription.
-
MmpL3 Inhibitors (e.g., SQ109): Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter responsible for exporting trehalose monomycolate (TMM), a key precursor for the synthesis of the unique mycobacterial outer membrane.[1] By inhibiting MmpL3, compounds like SQ109 disrupt the formation of this critical protective barrier, leading to bacterial cell death.[2]
Comparative In Vivo Efficacy
The primary measure of a drug's efficacy in preclinical TB models is its ability to reduce the bacterial load, measured in Colony Forming Units (CFU), in the lungs and other organs of infected animals, typically mice.
Quantitative Data Summary
The following table summarizes the comparative in vivo efficacy of SQ109 and first-line TB drugs in a murine model of chronic tuberculosis.
| Drug/Regimen | Dosage (mg/kg) | Duration of Treatment | Mean Log10 CFU Reduction in Lungs (vs. Untreated) | Reference |
| MmpL3 Inhibitor | ||||
| SQ109 (monotherapy) | 10 | 6-8 weeks | Comparable to EMB | [3] |
| First-Line Drugs & Regimens | ||||
| Isoniazid (INH) + Rifampicin (RIF) | INH: 25, RIF: 20 | 8 weeks | ~1.5 log10 lower than INH+RIF+PZA+SQ109 | |
| INH + RIF + Pyrazinamide (PZA) + Ethambutol (EMB) | Standard Doses | 8 weeks | Resulted in ~568 CFU remaining | [3] |
| INH + RIF + PZA + SQ109 (replaces EMB) | Standard Doses | 8 weeks | Resulted in ~18 CFU remaining (1.5 log10 lower than EMB regimen) | [3] |
Note: "Standard Doses" in murine models are typically INH at 25 mg/kg, RIF at 20 mg/kg, PZA at 150 mg/kg, and EMB at 100 mg/kg.[3]
Experimental Protocols
The data presented above are derived from studies using established murine models of chronic tuberculosis. Below is a generalized experimental protocol typical for such studies.
Murine Model of Chronic Tuberculosis for Efficacy Testing
-
Animal Model: BALB/c mice are commonly used for TB drug efficacy studies.
-
Infection: Mice are infected via a low-dose aerosol route with a virulent strain of Mycobacterium tuberculosis (e.g., H37Rv or Erdman) to establish a chronic infection in the lungs.
-
Treatment Initiation: Drug treatment is typically initiated several weeks post-infection, once a stable, chronic infection is established (e.g., day 14 or later).
-
Drug Administration: Drugs are administered orally by gavage, typically 5 days a week.
-
Isoniazid: 25 mg/kg
-
Rifampicin: 20 mg/kg
-
Pyrazinamide: 150 mg/kg
-
Ethambutol: 100 mg/kg
-
SQ109: 10-25 mg/kg
-
-
Efficacy Assessment: At specified time points (e.g., 4, 6, and 8 weeks), groups of mice are euthanized. The lungs and spleens are aseptically removed and homogenized.
-
Bacterial Load Quantification: Serial dilutions of the organ homogenates are plated on nutrient agar (e.g., 7H11 agar). The plates are incubated at 37°C for 3-4 weeks, after which the number of colonies (CFU) is counted to determine the bacterial load.
-
Data Analysis: The Log10 CFU counts from treated groups are compared to those from an untreated control group to determine the reduction in bacterial burden. Statistical analysis is performed to assess the significance of the observed differences.[3][4]
Visualizing Mechanisms and Workflows
Mechanism of Action: MmpL3 Inhibition
Caption: MmpL3 inhibitors like SQ109 block the transport of TMM.
Mechanism of Action: First-Line TB Drugs
Caption: First-line TB drugs target diverse essential pathways.
Experimental Workflow for In Vivo Efficacy
Caption: Workflow for preclinical TB drug efficacy testing in mice.
Conclusion
The development of MmpL3 inhibitors marks a significant advancement in the search for new anti-tuberculosis therapies. Preclinical data from the representative compound SQ109 demonstrates potent bactericidal activity in vivo. Notably, when SQ109 replaces ethambutol in the standard first-line regimen, it shows superior efficacy, significantly reducing the bacterial burden in the lungs of infected mice.[3][5] This suggests that MmpL3 inhibitors have the potential to shorten and improve the efficacy of current TB treatment regimens. Further clinical investigation is ongoing to fully realize the therapeutic potential of this promising new class of drugs.
References
- 1. Scaffold Hopping in Tuberculosis Drug Discovery: Principles, Applications, and Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Testing of Analogs of the Tuberculosis Drug Candidate SQ109 Against Bacteria and Protozoa: Identification of Lead Compounds Against Mycobacterium abscessus and Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and development of SQ109: a new antitubercular drug with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Drug therapy of experimental tuberculosis (TB): improved outcome by combining SQ109, a new diamine antibiotic, with existing TB drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of MmpL3 Inhibition through Genetic Knockdown: A Comparative Guide
Note: Information on a specific compound designated "MmpL3-IN-3" is not publicly available. This guide will use the well-characterized MmpL3 inhibitor, SQ109 , as a representative example to demonstrate the validation of an MmpL3 inhibitor's mechanism through genetic knockdown of mmpL3. This comparative guide is intended for researchers, scientists, and drug development professionals.
Introduction to MmpL3 as a Therapeutic Target
Mycobacterial membrane protein Large 3 (MmpL3) is an essential inner membrane transporter in Mycobacterium tuberculosis and other mycobacterial species.[1][2] It plays a crucial role in the transport of trehalose monomycolate (TMM), a key precursor for the biosynthesis of mycolic acids, which are essential components of the protective mycobacterial outer membrane.[3][4][5][6] The essentiality of MmpL3 for mycobacterial growth and viability, both in laboratory conditions and during infection, makes it a highly attractive target for the development of new anti-tubercular drugs.[1][3][7] A diverse range of chemical scaffolds have been identified as MmpL3 inhibitors, with some candidates like SQ109 advancing to clinical trials.[1][8]
A critical step in the preclinical development of any MmpL3 inhibitor is the validation of its on-target activity. Genetic knockdown of the mmpL3 gene provides a powerful tool to phenocopy the effects of a specific inhibitor, thereby providing strong evidence that the compound's antimycobacterial activity is indeed mediated through the inhibition of MmpL3.[1][9] This guide compares the phenotypic effects of the MmpL3 inhibitor SQ109 with those observed upon genetic silencing of mmpL3 and provides the experimental framework for such validation studies.
Comparative Analysis of MmpL3 Inhibition: Chemical vs. Genetic Approaches
The validation of an MmpL3 inhibitor's mechanism of action relies on the principle that the phenotypic consequences of genetic downregulation of MmpL3 should mirror those of chemical inhibition. This includes effects on bacterial growth, cell wall integrity, and susceptibility to the inhibitor itself.
Quantitative Data Summary
The following table summarizes the comparative effects of the MmpL3 inhibitor SQ109 and genetic knockdown of mmpL3 on mycobacterial growth and drug susceptibility.
| Parameter | MmpL3 Inhibitor (SQ109) | Genetic Knockdown of mmpL3 | Rationale for Comparison | References |
| Minimum Inhibitory Concentration (MIC) | Potent activity against replicating M. tuberculosis | Not applicable (genetic modification) | To establish the baseline potency of the chemical inhibitor. | [10][11][12] |
| Effect on Bacterial Growth | Bactericidal activity against actively replicating bacilli.[11][13] | Cessation of bacterial division and rapid cell death upon gene silencing.[7][14] | Both chemical and genetic inhibition of MmpL3 are expected to be lethal to the bacteria. | [7][11][13][14] |
| Impact on Trehalose Monomycolate (TMM) Transport | Accumulation of TMM and a reduction in trehalose dimycolate (TDM) and mycolyl-arabinogalactan-peptidoglycan (mAGP).[4][5] | Accumulation of TMM precursors.[7][14][15] | The direct functional consequence of MmpL3 inhibition is the disruption of TMM transport. | [4][5][7][14][15] |
| Susceptibility to the MmpL3 Inhibitor | Not applicable | Increased susceptibility to the MmpL3 inhibitor upon partial knockdown of mmpL3.[16] | A key validation point: if the compound targets MmpL3, reducing the amount of the target protein should render the cells more sensitive to the inhibitor. | [16] |
| Cross-Resistance | Mutations in the mmpL3 gene confer resistance to the inhibitor.[4] | Not applicable | The emergence of resistance-conferring mutations in the target gene is a hallmark of on-target activity. | [4] |
| Activity against Non-replicating Bacilli | Active against non-replicating hypoxic and nutrient-starved bacilli.[11] | Not active against bacteria in a non-replicating state.[13] | This highlights potential off-target effects or different mechanisms of action of the chemical inhibitor beyond direct MmpL3 inhibition. SQ109 is known to also disrupt the proton motive force.[11][12] | [11][13] |
Experimental Protocols
This section outlines the key experimental methodologies for validating the mechanism of an MmpL3 inhibitor through genetic knockdown of mmpL3.
Construction of an mmpL3 Conditional Knockdown Strain
A conditional knockdown of mmpL3 can be achieved using systems such as tetracycline-inducible promoters or CRISPR interference (CRISPRi).
Protocol: mmpL3 Knockdown using CRISPRi in Mycobacterium smegmatis [17][18]
-
Vector Construction:
-
Synthesize a single guide RNA (sgRNA) targeting a non-template strand of the mmpL3 gene.
-
Clone the sgRNA sequence into a mycobacterial CRISPRi vector expressing a nuclease-deactivated Cas9 (dCas9) under the control of an anhydrotetracycline (ATc)-inducible promoter.
-
A vector with a scrambled sgRNA sequence should be constructed as a negative control.
-
-
Transformation:
-
Electroporate the constructed CRISPRi vector into competent M. smegmatis cells.
-
Select for transformants on appropriate antibiotic-containing agar plates.
-
-
Induction of mmpL3 Knockdown:
-
Confirmation of Knockdown:
-
After a defined period of induction, harvest the bacterial cells.
-
Extract total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the relative expression level of the mmpL3 transcript, normalized to a housekeeping gene (e.g., sigA).
-
Phenotypic Analysis of the mmpL3 Knockdown Strain
Protocol: Growth Curve and Viability Assays [17][18]
-
Growth Curve Analysis:
-
Inoculate liquid cultures of the mmpL3 knockdown and control strains at a low initial optical density (OD600).
-
Add inducing concentrations of ATc.
-
Monitor bacterial growth over time by measuring the OD600 at regular intervals.
-
-
Viability Assay (Colony Forming Units - CFU):
-
At various time points after induction, take aliquots from the cultures.
-
Prepare serial dilutions and plate them on agar plates without the inducer.
-
Incubate the plates until colonies are visible and count the number of CFUs to determine the number of viable bacteria.
-
Validation of MmpL3 Inhibitor's On-Target Activity
Protocol: Synergy Assay with mmpL3 Knockdown [16]
-
Checkerboard Assay:
-
In a 96-well plate format, prepare a two-dimensional matrix of decreasing concentrations of the MmpL3 inhibitor (e.g., SQ109) and the inducer (ATc).
-
Inoculate the wells with the mmpL3 knockdown strain.
-
Incubate the plates and determine the minimal inhibitory concentration (MIC) of the MmpL3 inhibitor in the presence of sub-inhibitory concentrations of ATc.
-
-
Data Analysis:
-
A significant reduction in the MIC of the MmpL3 inhibitor in the presence of the inducer (i.e., when mmpL3 is knocked down) is indicative of on-target activity.
-
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate the key pathways and experimental logic.
MmpL3-Mediated Mycolic Acid Transport Pathway
References
- 1. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of MmpL3 Function and Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The driving force for mycolic acid export by mycobacterial MmpL3 is proton translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. What are MmpL3 inhibitors and how do they work? [synapse.patsnap.com]
- 7. UNIFIND - UNIPV -Essentiality of mmpL3 and impact of its silencing on Mycobacterium tuberculosis gene expression [unipv.unifind.cineca.it]
- 8. Recent advances in mycobacterial membrane protein Large 3 inhibitor drug design for mycobacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two-Way Regulation of MmpL3 Expression Identifies and Validates Inhibitors of MmpL3 Function in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct Inhibition of MmpL3 by Novel Antitubercular Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. CRISPR Interference-Mediated Silencing of the mmpL3 Gene in Mycobacterium smegmatis and Its Impact on Antimicrobial Susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CRISPR Interference-Mediated Silencing of the mmpL3 Gene in Mycobacterium smegmatis and Its Impact on Antimicrobial Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of MmpL3-IN-3 with Rifampicin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the synergistic potential of the novel MmpL3 inhibitor, MmpL3-IN-3, when used in combination with the frontline anti-tubercular drug, rifampicin. This document outlines the underlying mechanisms of action, presents a framework for evaluating synergy, and provides detailed experimental protocols.
Introduction to the Compounds
This compound: A Novel Mycolic Acid Transporter Inhibitor
MmpL3 (Mycobacterial membrane protein Large 3) is an essential transporter protein in Mycobacterium tuberculosis responsible for the export of trehalose monomycolate (TMM), a key precursor for the synthesis of mycolic acids.[1][2][3] Mycolic acids are crucial components of the mycobacterial cell wall, providing a unique, impermeable barrier that contributes to the bacterium's intrinsic resistance to many antibiotics.[1][2][3]
MmpL3 inhibitors, a promising new class of anti-tubercular agents, disrupt the transport of TMM, thereby inhibiting the formation of the mycolic acid layer.[1][2][3] This disruption leads to a compromised cell wall, increased permeability, and ultimately, bacterial cell death.[2][4]
Rifampicin: A Cornerstone of Tuberculosis Therapy
Rifampicin is a potent bactericidal antibiotic that has been a cornerstone of tuberculosis treatment for decades. Its mechanism of action involves the inhibition of the bacterial DNA-dependent RNA polymerase, the enzyme responsible for transcribing DNA into RNA.[5] By binding to the β-subunit of this enzyme, rifampicin effectively halts the initiation of transcription, thereby preventing protein synthesis and leading to bacterial death.[5]
The Rationale for Synergy
The primary hypothesis for the synergistic interaction between MmpL3 inhibitors and rifampicin lies in the complementary mechanisms of action that target the mycobacterial cell envelope and intracellular processes. The inhibition of MmpL3 by compounds like this compound is thought to damage the integrity of the mycolic acid layer of the mycobacterial cell wall.[2][4] This damage increases the permeability of the cell wall, allowing for enhanced penetration and accumulation of other drugs, such as rifampicin, to reach their intracellular targets more effectively.[2][4]
Quantitative Assessment of Synergy
The synergistic effect of two antimicrobial agents is commonly quantified using the checkerboard assay to determine the Fractional Inhibitory Concentration Index (FICI).
Data from Representative MmpL3 Inhibitors
The following table summarizes the synergistic effects observed with other well-characterized MmpL3 inhibitors in combination with rifampicin against Mycobacterium tuberculosis. This data serves as a benchmark for the expected level of synergy with this compound.
| MmpL3 Inhibitor | Organism | FICI with Rifampicin | Interpretation | Reference |
| AU1235 | M. tuberculosis | 0.5 | Synergy | [4] |
| SQ109 | M. tuberculosis | 0.09 | Synergy | [4] |
| Indolcarboxamides | M. tuberculosis | ≤0.5 | Synergy | [1] |
| Adamantyl ureas | M. tuberculosis | ≤0.5 | Synergy | [1] |
FICI Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI < 4.0
-
Antagonism: FICI ≥ 4.0
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a robust method to determine the in vitro synergistic activity of two antimicrobial agents.
Materials:
-
This compound stock solution
-
Rifampicin stock solution
-
Mycobacterium tuberculosis H37Rv (or other relevant strain)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Sterile 96-well microtiter plates
-
Incubator (37°C)
-
Plate reader (optional, for spectrophotometric reading)
-
Resazurin solution (for viability assessment)
Procedure:
-
Preparation of Drug Dilutions:
-
Prepare serial twofold dilutions of this compound and rifampicin in 7H9 broth. The concentration range should typically span from 4 times the Minimum Inhibitory Concentration (MIC) to 1/16th of the MIC for each drug.
-
-
Plate Setup:
-
In a 96-well plate, add 50 µL of 7H9 broth to each well.
-
Add 50 µL of each this compound dilution along the x-axis (e.g., columns 2-11).
-
Add 50 µL of each rifampicin dilution along the y-axis (e.g., rows B-G).
-
This creates a matrix of wells containing various concentrations of both drugs.
-
Include control wells:
-
Drug-free wells (growth control).
-
Wells with only this compound dilutions (to re-determine its MIC).
-
Wells with only rifampicin dilutions (to re-determine its MIC).
-
-
-
Inoculum Preparation and Inoculation:
-
Prepare a standardized inoculum of M. tuberculosis to a final concentration of approximately 5 x 10^5 CFU/mL in 7H9 broth.
-
Add 100 µL of the bacterial inoculum to each well of the microtiter plate.
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 7-14 days.
-
-
Assessment of Growth Inhibition:
-
Growth inhibition can be assessed visually or by adding a viability indicator like resazurin. For resazurin, a color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the drug(s) that prevents this color change.
-
-
Calculation of FICI:
-
The FICI is calculated for each well that shows growth inhibition using the following formula: FICI = FIC of this compound + FIC of Rifampicin Where:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Rifampicin = (MIC of Rifampicin in combination) / (MIC of Rifampicin alone)
-
-
The ΣFIC is the lowest FICI value obtained from all the wells showing no growth.
-
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the proposed synergistic mechanism and the experimental workflow.
Caption: Proposed synergistic mechanism of this compound and rifampicin.
Caption: Experimental workflow for the checkerboard synergy assay.
Conclusion
The combination of MmpL3 inhibitors with rifampicin represents a promising strategy to enhance the efficacy of current tuberculosis treatment regimens. The disruption of the mycobacterial cell wall by MmpL3 inhibitors is expected to lead to a synergistic increase in the activity of rifampicin. While specific data for this compound is yet to be published, the strong synergistic effects observed with other members of this drug class provide a compelling rationale for its investigation. The detailed experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers to quantitatively assess the synergistic potential of this compound and rifampicin, contributing to the development of novel and more effective anti-tubercular therapies.
References
- 1. Synergistic Interactions of MmpL3 Inhibitors with Antitubercular Compounds In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Synergistic Interactions of MmpL3 Inhibitors with Antitubercular Compounds In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell wall inhibitors increase the accumulation of rifampicin in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Benchmarking the Safety Profile of MmpL3 Inhibitors Against Other Experimental Tuberculosis Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the development of novel therapeutics with improved safety and efficacy profiles. One promising class of new anti-TB agents targets the essential mycobacterial membrane protein Large 3 (MmpL3), a transporter crucial for the formation of the mycobacterial cell wall. This guide provides a comparative analysis of the preclinical safety profile of MmpL3 inhibitors, represented here by the clinical candidate SQ109, against other key experimental and recently approved TB drugs: bedaquiline, delamanid, and pretomanid.
Disclaimer: Specific preclinical safety data for a compound designated "MmpL3-IN-3" is not publicly available at the time of this publication. Therefore, this guide utilizes SQ109, a well-characterized MmpL3 inhibitor that has undergone extensive preclinical and clinical evaluation, as a representative for this drug class.
Comparative Safety Profile of Experimental TB Drugs
The following table summarizes key in vitro and preclinical safety data for SQ109 and other experimental TB drugs. This data is crucial for assessing the therapeutic window and potential liabilities of these novel agents.
| Safety Parameter | SQ109 (MmpL3 Inhibitor) | Bedaquiline (ATP Synthase Inhibitor) | Delamanid (Mycolic Acid Synthesis Inhibitor) | Pretomanid (Mycolic Acid Synthesis Inhibitor) |
| Cytotoxicity (IC50) | 16.7 µM (Vero cells)[1] | >10 µM (HepG2) | Not explicitly found | >500 µg/mL (Chinese hamster ovary cells)[2] |
| hERG Inhibition (IC50) | >10 µM[3] | 1.6 µM[3] | 0.04 µg/mL (for metabolite DM-6705)[4] | >3x Cmax in plasma (equivalent)[2] |
| Ames Test (Mutagenicity) | Negative[5] | Not explicitly found | Negative[6][7] | Negative (parent compound); Positive (metabolite M50)[2][8] |
| In Vivo Preclinical Toxicology (Key Findings) | No observed adverse event level (NOAEL) of 30-40 mg/kg/day in rats and dogs. Emesis observed in dogs.[5] | Phospholipidosis at high doses.[9] | Testicular atrophy and impaired fertility in male rats.[10] | Hepatocellular hypertrophy in rodents and monkeys at high doses.[11] |
Signaling Pathways and Experimental Workflows
To understand the context of the safety data, it is essential to visualize the mechanism of action and the experimental workflows used for safety assessment.
Caption: Mechanism of MmpL3 Inhibition.
The diagram above illustrates the critical role of the MmpL3 transporter in shuttling trehalose monomycolate (TMM), a precursor for mycolic acids, across the inner membrane of Mycobacterium tuberculosis. MmpL3 inhibitors, such as SQ109, block this transport, thereby disrupting the synthesis of the mycobacterial cell wall and leading to bacterial death.
Experimental Protocols for Key Safety Assays
The following are standardized protocols for essential in vitro safety assays used in the preclinical evaluation of experimental drugs.
Ames Test for Mutagenicity
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
Caption: Ames Test Experimental Workflow.
Protocol:
-
Bacterial Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (unable to synthesize it) are used. These strains carry different mutations in the genes responsible for histidine synthesis.
-
Metabolic Activation: The test compound is assessed with and without the addition of a liver extract (S9 fraction) from rats. This is to determine if the compound itself or its metabolites are mutagenic.
-
Exposure: The bacterial strains are exposed to various concentrations of the test compound.
-
Plating: The treated bacteria are plated on a minimal agar medium that lacks histidine.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Evaluation: Only bacteria that have undergone a reverse mutation (reversion) to a histidine-synthesizing state will grow and form colonies. The number of revertant colonies is counted and compared to a negative (solvent) control and a positive control (a known mutagen). A significant increase in the number of revertant colonies indicates that the compound is mutagenic.[2][8]
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and is a common method to assess the cytotoxicity of a compound.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Profiling Pretomanid as a Therapeutic Option for TB Infection: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,5-Dialkoxypyridine analogues of bedaquiline are potent antituberculosis agents with minimal inhibition of the hERG channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Population Pharmacokinetic and Concentration-QTc Analysis of Delamanid in Pediatric Participants with Multidrug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and development of SQ109: a new antitubercular drug with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Delamanid is not metabolized by Salmonella or human nitroreductases: A possible mechanism for the lack of mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of the Carcinogenic Potential of Pretomanid in Transgenic Tg.rasH2 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-Cyano Analogues of Bedaquiline as Less Lipophilic and Potentially Safer Diarylquinolines for Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. medrxiv.org [medrxiv.org]
Safety Operating Guide
Essential Safety and Handling Guide for MmpL3 Inhibitors
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling MmpL3 inhibitors, using SQ109 as a representative compound for the class, referred to herein as MmpL3-IN-3. The following procedural guidance is designed to ensure safe laboratory operations and proper disposal of waste.
Physicochemical and Toxicity Data
A summary of key quantitative data for the representative MmpL3 inhibitor, SQ109, is presented below. This information is essential for risk assessment and safe handling.
| Property | Value |
| Chemical Name | N1-(Adamantan-2-yl)-N2-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]ethane-1,2-diamine |
| Molecular Formula | C22H38N2 |
| Molecular Weight | 330.56 g/mol [1] |
| Appearance | Solid[2] |
| Solubility | Soluble in DMSO (10 mM)[2] |
| Storage Temperature | Solid Powder: -20°C for 12 months; In Solvent: -80°C for 6 months[2] |
| In Vitro Activity (IC50) | 0.320 µM (T. brucei), 2.65 µM (T. cruzi trypomastigotes), 0.175 µM (L. donovani promastigotes)[3] |
| Cytotoxicity (CC50) | 2.95 µM against U2OS cells[3] |
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
Adherence to the following protocols is mandatory when working with this compound to minimize exposure and ensure a safe laboratory environment.
1. Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated laboratory.
-
A chemical fume hood is required when handling the solid compound or preparing stock solutions to avoid inhalation of dust or aerosols.
2. Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield to protect against splashes.
-
Hand Protection: Wear nitrile or latex gloves. Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated.
-
Body Protection: A lab coat or gown must be worn to protect skin and clothing.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a properly fitted respirator (e.g., N95 or higher) is recommended.
3. Handling Procedures:
-
Weighing: Weigh the solid compound in a chemical fume hood or a ventilated balance enclosure.
-
Solution Preparation: Prepare stock solutions in a chemical fume hood. For dissolving, DMSO is a common solvent.[2]
-
General Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.
4. Spill and Emergency Procedures:
-
Minor Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For small liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Clean the spill area with an appropriate solvent and then soap and water.
-
Major Spills: Evacuate the area and contact your institution's environmental health and safety (EHS) office.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out mouth with water. Seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
-
Solid Waste: Collect solid this compound and any contaminated materials (e.g., weigh boats, pipette tips) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect unused solutions and contaminated solvents in a clearly labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatible.
-
Empty Containers: Empty containers should be rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste.
-
Decontamination: Decontaminate all work surfaces and equipment with an appropriate solvent, followed by soap and water.
Workflow and Logical Relationships
The following diagrams illustrate the procedural workflow for safely handling this compound and the logical relationship of its inhibitory mechanism.
Caption: Workflow for Safe Handling of this compound.
Caption: this compound Mechanism of Action.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
